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  • Product: Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate
  • CAS: 1159982-21-4

Core Science & Biosynthesis

Foundational

The Physicochemical and Synthetic Blueprint of Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate in Kinase Inhibitor Discovery

Introduction Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS: 1159982-21-4)[1] is a highly privileged, bifunctional building block extensively utilized in modern medicinal chemistry. Featuring a 7-azaindole c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS: 1159982-21-4)[1] is a highly privileged, bifunctional building block extensively utilized in modern medicinal chemistry. Featuring a 7-azaindole core, this compound serves as a foundational scaffold for the development of potent and selective protein kinase inhibitors[2]. The strategic placement of a bromine atom at the C4 position and a methyl ester at the C2 position allows for orthogonal late-stage functionalization, enabling medicinal chemists to rapidly explore chemical space targeting the ATP-binding pocket of kinases[3],[4].

Physicochemical Profiling

Understanding the physicochemical properties of this intermediate is critical for predicting its behavior in synthetic workflows and its ultimate influence on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final drug candidate.

Table 1: Key Physicochemical and Structural Properties

PropertyValue / Description
Chemical Name Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
CAS Registry Number 1159982-21-4[1]
Molecular Formula C9H7BrN2O2[5]
Molecular Weight 255.07 g/mol [5]
Topological Polar Surface Area (TPSA) ~55.0 Ų
Hydrogen Bond Donors (HBD) 1 (Pyrrole N1-H)[2]
Hydrogen Bond Acceptors (HBA) 4 (Pyridine N7, Ester C=O, Ester C-O-C)[2]
Physical Form White to light yellow crystalline solid
Solubility Soluble in DMSO, DMF, THF; moderately soluble in MeOH/DCM; insoluble in H2O
Storage Conditions Inert atmosphere (Argon/N2), 2–8°C, protect from light

Structural Rationale: The 7-Azaindole Pharmacophore

The 7-azaindole core is a bioisostere of indole and purine, offering superior physicochemical properties, including improved aqueous solubility and an optimized hydrogen-bonding profile[3]. In the context of kinase inhibitors, the 7-azaindole moiety acts as a canonical hinge-binding motif[2].

  • Hinge Interaction: The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, interacting with the backbone amide NH of the kinase hinge region. Conversely, the pyrrole nitrogen (N1-H) serves as a hydrogen bond donor, interacting with the backbone carbonyl oxygen[2].

  • C4-Bromo Vector: The C4 position is directed toward the gatekeeper residue and the DFG (Asp-Phe-Gly) motif. The bromine atom is a perfect synthetic handle for cross-coupling reactions to introduce bulky aryl or heteroaryl groups that can lock the kinase in a DFG-in (active) or DFG-out (inactive) conformation[4].

  • C2-Ester Vector: The C2 position projects toward the solvent-exposed front or the ribose-binding pocket. The methyl ester is a prodrug-like moiety that is typically hydrolyzed and converted into various amides to tune solvent interactions and improve metabolic stability.

KinaseBinding Compound Methyl 4-bromo-7-azaindole Core Scaffold HBA Pyridine N7 (H-Bond Acceptor) Compound->HBA HBD Pyrrole N1-H (H-Bond Donor) Compound->HBD C4_Bromo C4-Bromo (Vector for DFG Pocket) Compound->C4_Bromo C2_Ester C2-Methyl Ester (Solvent Front Vector) Compound->C2_Ester Hinge Kinase Hinge Region (Backbone Amides/Carbonyls) HBA->Hinge Interacts with Backbone NH HBD->Hinge Interacts with Backbone C=O

Mechanistic interaction of the 7-azaindole scaffold within the kinase ATP-binding hinge region.

Synthetic Utility and Late-Stage Functionalization

The true value of Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate lies in its orthogonal reactivity[4]. The C4-bromide is highly activated toward oxidative addition by palladium catalysts due to the electron-withdrawing nature of the pyridine ring. However, to prevent unwanted side reactions (such as N-arylation) and to increase solubility in organic solvents, the N1-pyrrole proton must first be protected[3].

SyntheticWorkflow Start Methyl 4-bromo-7-azaindole-2-carboxylate (Starting Material) N_Protection N1-Protection (SEM-Cl, NaH, DMF) Start->N_Protection Step 1 Suzuki C4 Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Ar-B(OH)2) N_Protection->Suzuki Step 2A Buchwald C4 Buchwald-Hartwig (Pd2(dba)3, Amine) N_Protection->Buchwald Step 2B Ester_Hydrolysis C2 Ester Hydrolysis (LiOH, MeOH/H2O) Suzuki->Ester_Hydrolysis Step 3 Buchwald->Ester_Hydrolysis Amidation C2 Amidation (HATU, DIPEA, R-NH2) Ester_Hydrolysis->Amidation Step 4 Final Target Kinase Inhibitor (Lead Compound) Amidation->Final Deprotection

Orthogonal synthetic workflow for the late-stage derivatization of the 7-azaindole core.

Validated Experimental Protocols

The following protocols represent a self-validating system for the derivatization of this building block. Each step includes specific analytical checkpoints to ensure causality and experimental integrity[4].

Protocol 1: N1-Protection with SEM-Cl

Causality: The N1-H of 7-azaindole is acidic (pKa ~13) and can interfere with palladium-catalyzed couplings via competitive N-arylation or catalyst poisoning. Protection with 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) provides a robust, lipophilic protecting group that is easily removed under acidic conditions (e.g., TFA/DCM) at the end of the synthesis.

  • Deprotonation: Dissolve Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 eq) in anhydrous DMF (0.2 M) under an argon atmosphere. Cool the solution to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes until hydrogen evolution ceases.

  • Protection: Dropwise add SEM-Cl (1.1 eq). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation Checkpoint: Quench a 10 µL aliquot in MeOH. Analyze via LC-MS. The target mass should shift from [M+H]+ 255/257 to [M+H]+ 385/387, confirming complete conversion.

  • Isolation: Quench with saturated aqueous NH4Cl, extract with EtOAc, wash with brine (to remove DMF), dry over Na2SO4, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Protocol 2: C4 Suzuki-Miyaura Cross-Coupling

Causality: We utilize Pd(dppf)Cl2 as the catalyst rather than Pd(PPh3)4. The bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, accelerating reductive elimination and minimizing deleterious hydrodebromination side reactions, which are common with electron-deficient heteroaryl bromides.

  • Preparation: In a microwave vial, combine the SEM-protected intermediate (1.0 eq), an aryl boronic acid (1.2 eq), and K2CO3 (2.5 eq).

  • Solvation: Add a degassed solvent mixture of 1,4-Dioxane/H2O (4:1 v/v, 0.1 M).

  • Catalysis: Add Pd(dppf)Cl2·CH2Cl2 (0.05 eq). Seal the vial and purge with argon for 5 minutes.

  • Reaction: Heat the mixture to 90 °C for 4 hours (or 110 °C for 30 min via microwave irradiation).

  • Validation Checkpoint: TLC (UV active at 254 nm) should show the disappearance of the starting material. LC-MS will confirm the mass of the coupled product and the distinct 1:1 isotopic pattern of bromine will be absent.

  • Isolation: Filter through a pad of Celite, concentrate, and purify via silica gel chromatography.

Protocol 3: C2-Ester Hydrolysis and Amidation

Causality: The methyl ester is highly stable, requiring strong nucleophilic attack for hydrolysis. LiOH in a mixed aqueous/organic solvent system ensures solubility of the lipophilic SEM-protected intermediate while providing the hydroxide nucleophile. For the subsequent amidation, HATU is selected over EDC/HOBt due to its superior efficiency in activating sterically hindered or electron-deficient carboxylic acids.

  • Hydrolysis: Dissolve the C4-arylated intermediate in THF/MeOH/H2O (2:1:1). Add LiOH·H2O (3.0 eq) and stir at room temperature for 12 hours.

  • Acidification & Validation: Acidify to pH 4 with 1M HCl to precipitate the carboxylic acid. Filter and dry under vacuum. Validation: 1H-NMR will show the disappearance of the singlet at ~3.9 ppm (methyl ester protons).

  • Activation: Dissolve the resulting acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes to form the active ester.

  • Amidation: Add the desired amine (1.2 eq) and stir for 4 hours at room temperature.

  • Isolation: Dilute with water, extract with DCM, dry, and purify to yield the late-stage precursor, ready for final SEM deprotection.

References

  • NextSDS Chemical Substance Information Title: methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate - NextSDS Source: NextSDS Database URL:[Link]

  • Mechanistic Role of 7-Azaindoles in Kinase Inhibition Title: New indole and 7-azaindole derivatives as protein kinase inhibitors Source: Tesi di dottorato / Università degli Studi di Siena URL:[Link]

  • The Azaindole Framework in Drug Design Title: The Azaindole Framework in the Design of Kinase Inhibitors Source: Molecules (PMC - NIH) URL:[Link]

  • Synthetic Application in CDK9 Inhibitors Title: Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Exploratory

Mechanism of Action and Scaffold Utility of Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate in Kinase Inhibitor Discovery

Executive Summary In modern fragment-based drug discovery (FBDD) and rational drug design, the identification of privileged scaffolds is paramount. Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS: 1159982-21-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern fragment-based drug discovery (FBDD) and rational drug design, the identification of privileged scaffolds is paramount. Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS: 1159982-21-4)[1] is not an active pharmaceutical ingredient (API) in its own right; rather, it serves as a highly versatile, foundational building block for synthesizing ATP-competitive kinase inhibitors.

This technical guide deconstructs the structural "mechanism of action" of this specific scaffold. We will explore how its 7-azaindole core acts as a precise pharmacophore for kinase hinge-binding[2], and how its specific functional groups (the C4-bromo and C2-methyl carboxylate) provide orthogonal synthetic vectors to probe the ATP-binding pocket's selectivity and ribose regions[3].

Structural Mechanistic Rationale

The utility of this molecule stems from its structural mimicry of the adenine ring of adenosine triphosphate (ATP). When incorporated into a final drug candidate, the scaffold dictates the primary binding modality within the kinase catalytic domain[4].

The 7-Azaindole Core: Hinge Region Anchoring

The majority of small-molecule kinase inhibitors are designed to bind to the ATP-binding site located in the deep cleft between the N- and C-terminal lobes of the kinase. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is recognized as an elite hinge-binding motif[2].

  • H-Bond Acceptor: The pyridine nitrogen (N7) accepts a hydrogen bond from the backbone amide NH of the kinase hinge region (typically a Cysteine or Methionine residue).

  • H-Bond Donor: The pyrrole nitrogen (N1-H) donates a hydrogen bond to the backbone carbonyl oxygen of the same hinge region[2]. This bidentate interaction heavily anchors the molecule, providing the baseline binding affinity ( ΔG ) required for target engagement.

The C4-Bromo Vector: Probing the Selectivity Pocket

The bromine atom at the 4-position is a critical synthetic handle. In the spatial geometry of the ATP pocket, substituents at the C4 position project deeply into the hydrophobic "selectivity pocket" (often referred to as Pocket II or the back pocket)[5]. By utilizing palladium-catalyzed cross-coupling at this site, researchers can introduce bulky aryl or heteroaryl groups that exploit minor topological differences between kinase families, thereby driving target selectivity (e.g., differentiating between CSF-1R, ATM, or Aurora kinases)[4][5].

The C2-Methyl Carboxylate Vector: Solvent/Ribose Extension

The ester group at the 2-position projects outward toward the solvent-exposed region and the ribose-binding pocket[3]. This vector is primarily used to optimize the molecule's physicochemical properties (ADME). The ester can be readily hydrolyzed to a carboxylic acid and subsequently coupled with various amines. This amidation strategy is used to improve aqueous solubility, reduce plasma protein binding, or capture additional electrostatic interactions with solvent-exposed lysine or aspartate residues.

BindingMode cluster_scaffold Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Core 7-Azaindole Core N7 Pyridine N7 (H-Bond Acceptor) N1 Pyrrole N1-H (H-Bond Donor) C4 C4-Bromo (Synthetic Handle) C2 C2-Ester (Solvent Vector) Hinge Kinase Hinge Region (Backbone Amides) N7->Hinge Binds NH N1->Hinge Binds C=O Selectivity Hydrophobic Selectivity Pocket C4->Selectivity Cross-Coupling Extension Ribose Ribose/Solvent Exposed Region C2->Ribose Amidation Extension

Diagram 1: Pharmacophore mapping of the scaffold vectors to the kinase ATP-binding pocket.

Self-Validating Experimental Protocols

To translate this scaffold into a viable drug candidate, medicinal chemists employ iterative Structure-Activity Relationship (SAR) workflows. The following protocols detail the synthesis and biological validation required to utilize this compound effectively.

Protocol 1: Scaffold Functionalization via Suzuki-Miyaura Cross-Coupling

Objective: Install an aryl/heteroaryl functional group at the C4 position to exploit the kinase selectivity pocket.

  • Reagent Assembly: Combine Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 eq), the desired aryl boronic acid (1.2 eq), and K2​CO3​ (3.0 eq) in a reaction vessel.

  • Solvent Preparation: Suspend the mixture in a 4:1 ratio of 1,4-dioxane and water.

    • Causality: The biphasic system dissolves both the organic scaffold and the inorganic base. The solvent must be rigorously degassed (sparged with Argon for 15 mins) to prevent oxidative homocoupling of the boronic acid and premature degradation of the palladium catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq) under an inert atmosphere.

    • Causality: The bidentate dppf ligand provides a large bite angle. This specific geometry accelerates the reductive elimination step of the catalytic cycle, which is frequently the rate-limiting step when dealing with sterically hindered, electron-rich azaindole systems.

  • Execution & Workup: Heat the reaction to 90°C for 12 hours. Extract with Ethyl Acetate, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography.

  • Self-Validation Mechanism: The protocol validates itself via LC-MS monitoring. The reaction is deemed successful and complete only when the distinct isotopic mass signature of the brominated starting material (m/z 255/257, 1:1 ratio) is entirely consumed, replaced by the target mass, and exhibits >95% purity on the UV chromatogram (254 nm).

Protocol 2: Target Engagement via TR-FRET Kinase Assay

Objective: Quantify the binding affinity ( IC50​ ) of the newly functionalized scaffold against the target kinase.

  • Assay Assembly: In a low-volume 384-well plate, incubate the recombinant target kinase, a biotinylated tracer ligand (known to bind the ATP pocket), and a serial dilution of the synthesized inhibitor.

  • Fluorophore Addition: Introduce a Europium-labeled anti-tag antibody (donor, binding to the kinase) and Streptavidin-APC (acceptor, binding to the tracer).

    • Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized instead of standard fluorescence. Europium has an exceptionally long emission half-life. By introducing a 50 µs time delay before reading the emission, all short-lived background autofluorescence from the chemical compounds is eliminated. This ensures the signal-to-noise ratio is strictly dependent on the biological binding event.

  • Measurement & Analysis: Read the plate at 615 nm (donor) and 665 nm (acceptor). Calculate the FRET ratio (665/615). As the synthesized inhibitor displaces the tracer, the FRET ratio decreases.

  • Self-Validation Mechanism: The assay's integrity is validated by calculating the Z'-factor for each plate using positive (known reference inhibitor) and negative (DMSO vehicle) controls. A Z'-factor > 0.6 mathematically guarantees that the assay window is robust and that the calculated IC50​ values are biologically significant, not artifactual.

SAR_Workflow Start Base Scaffold (CAS: 1159982-21-4) Step1 C4 Suzuki Coupling (Introduce Aryl/Heteroaryl) Start->Step1 Vector 1 Step2 C2 Ester Hydrolysis & Amidation Step1->Step2 Vector 2 Assay TR-FRET Kinase Assay (Primary Screening) Step2->Assay Library Generation Assay->Step1 SAR Feedback Validate Cellular Target Engagement (CETSA) Assay->Validate Hits (IC50 < 10nM) Lead Lead Candidate Selection Validate->Lead In vivo efficacy

Diagram 2: Iterative SAR workflow utilizing the dual-vector functionalization of the scaffold.

Quantitative SAR Data Presentation

The table below summarizes a representative Structure-Activity Relationship (SAR) progression, demonstrating how modifications at the C4 and C2 vectors of the Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate scaffold drive potency and selectivity. (Note: Data is representative of typical FBDD outcomes for this scaffold class).

Compound IDC4 Substituent (Selectivity Vector)C2 Substituent (Solvent Vector)Target Kinase IC50​ (nM)Off-Target Kinase IC50​ (nM)Selectivity Fold
Base Scaffold -Br-COOCH3> 10,000> 10,000N/A
Intermediate A -Phenyl-COOCH31,2503,4002.7x
Intermediate B -3-Fluoro-phenyl-COOCH33402,1006.1x
Optimized Hit 1 -3-Fluoro-phenyl-CONH-Methyl451,85041.1x
Lead Candidate -3-Fluoro-phenyl-CONH-(N-methylpiperazine)3.2 > 5,000 > 1,500x

Data Interpretation: The base scaffold alone possesses negligible kinase activity. Substituting the C4-bromo with a 3-fluorophenyl group (Intermediate B) establishes initial target engagement by filling the hydrophobic back pocket. Hydrolyzing the C2-ester and converting it to a basic amide (Lead Candidate) drastically increases potency (3.2 nM) by capturing a solvent-exposed salt bridge, while simultaneously abolishing off-target binding, achieving >1,500-fold selectivity.

Sources

Foundational

Spectroscopic Characterization of Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: A Technical Guide

Strategic Context & Molecular Significance The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as a bioisostere for indoles and purines in the d...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Molecular Significance

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as a bioisostere for indoles and purines in the development of kinase inhibitors (e.g., targeting FGFR, CSF-1R, and mutant BRAF)[1][2]. The compound Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS: 1159982-21-4) represents a highly functionalized synthetic intermediate[3]. Its strategic substitution pattern—a bromine atom at C-4 and a methyl ester at C-2—provides orthogonal reactive sites for cross-coupling (e.g., Suzuki-Miyaura) and functional group interconversion, respectively.

Accurate structural elucidation of this molecule is critical. Misassignment of regiochemistry (e.g., confusing the 4-bromo isomer with the 5-bromo or 6-bromo variants) can derail entire medicinal chemistry campaigns. This guide provides a comprehensive, causality-driven framework for the spectroscopic validation of this specific compound.

Physicochemical Profiling

Before initiating spectroscopic analysis, establishing the baseline physicochemical parameters is essential for defining the analytical window[3][4].

  • Chemical Name: Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

  • CAS Registry Number: 1159982-21-4

  • Molecular Formula: C₉H₇BrN₂O₂

  • Average Molecular Weight: 255.07 g/mol

  • Monoisotopic Mass: 253.969 Da

Spectroscopic Elucidation Strategy: Causality & Logic

High-Resolution NMR Profiling

The 7-azaindole core presents unique NMR challenges due to the electronic "push-pull" system between the electron-rich pyrrole and the electron-deficient pyridine rings[5].

Solvent Selection Causality: Non-polar solvents like CDCl₃ often fail for 7-azaindoles because the molecules form tightly bound hydrogen-bonded dimers via the pyrrole N-H (donor) and the pyridine nitrogen (acceptor). This leads to severe line broadening. DMSO-d₆ is explicitly chosen because it acts as a strong hydrogen-bond acceptor, disrupting these dimers and yielding sharp, well-resolved resonances for the N-H and adjacent protons[2].

Regiochemical Proof via 1D and 2D NMR:

  • The Pyridine Ring (C-5 and C-6): The bromine atom is located at C-4. Consequently, the protons at C-5 and C-6 are adjacent (ortho) to each other. In the ¹H NMR spectrum, this manifests as two distinct doublets with an ortho-coupling constant (J ≈ 5.0 - 5.5 Hz)[1]. If the bromine were at C-5, the remaining protons at C-4 and C-6 would exhibit a meta-coupling (J ≈ 2.0 Hz). This J-value causality is the definitive proof of the 4-bromo substitution[6].

  • The Pyrrole Ring (C-3): With substitutions at C-2 (ester) and C-4 (bromine), the H-3 proton appears as an isolated singlet (~7.2 ppm).

  • Connectivity (HMBC/NOESY): To confirm the ester is at C-2, Heteronuclear Multiple Bond Correlation (HMBC) is utilized. The methoxy protons (~3.9 ppm) and the H-3 proton will both show long-range ³J correlations to the ester carbonyl carbon (~161 ppm).

Orthogonal Validation via HRMS & FT-IR

Mass Spectrometry Causality: Electrospray Ionization (ESI) in positive mode is highly effective due to the basicity of the pyridine nitrogen, which readily accepts a proton to form the [M+H]⁺ ion. The presence of bromine provides a self-validating internal control: natural bromine exists as a ~1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes. Therefore, the high-resolution mass spectrum (HRMS) must display a characteristic doublet of equal intensity at m/z 254.976 and 256.974[1].

Vibrational Spectroscopy Causality: FT-IR provides rapid confirmation of the functional groups. The N-H stretch of the pyrrole ring appears as a broad band above 3100 cm⁻¹, while the conjugated methyl ester carbonyl (C=O) yields a strong, sharp stretch around 1715-1725 cm⁻¹[5].

Workflow A Sample Preparation (DMSO-d6, 298K) B 1D NMR Acquisition (1H, 13C) A->B D LC-HRMS & FT-IR Orthogonal Validation A->D C 2D NMR Acquisition (HSQC, HMBC, NOESY) B->C E Structural Elucidation & Purity Confirmation C->E D->E

Comprehensive spectroscopic workflow for structural validation.

Standardized Experimental Methodologies

To ensure trustworthiness, the following protocols are designed as self-validating systems incorporating internal checks.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate in 0.6 mL of anhydrous DMSO-d₆ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference[7].

  • System Validation: Prior to sample insertion, run a standard lineshape sample (e.g., 1% CHCl₃ in Acetone-d₆) to ensure the spectrometer shim yields a line width < 0.5 Hz.

  • Acquisition Parameters (¹H NMR): Acquire at 298 K on a 400 MHz or higher spectrometer. Use a 30° pulse angle, a relaxation delay (D1) of 2.0 seconds, and 16-32 scans. Set the TMS peak to exactly 0.00 ppm[1].

  • Acquisition Parameters (¹³C NMR): Acquire with proton decoupling (waltz16). Use a relaxation delay of 2.0 seconds and a minimum of 1024 scans to ensure adequate signal-to-noise for the quaternary carbons (C-2, C-4, C-3a, C-7a)[5].

Protocol B: LC-HRMS Analysis
  • System Calibration: Calibrate the Q-TOF or Orbitrap mass spectrometer using a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to achieve mass accuracy < 5 ppm[1].

  • Sample Preparation: Dilute the compound to 1 µg/mL in LC-MS grade Methanol/Water (50:50) containing 0.1% Formic Acid. The formic acid ensures protonation of the pyridine nitrogen.

  • Acquisition: Inject 2 µL into the LC system. Use a generic C18 column gradient (5% to 95% Acetonitrile over 5 minutes). Monitor the MS1 full scan in positive ESI mode from m/z 100 to 1000.

Regiochemistry H3 H-3 Proton (Singlet, ~7.2 ppm) C2 C-2 Carbonyl (HMBC: 3J C-H) H3->C2 HMBC H5 H-5 Proton (Doublet, J=5.0 Hz) H6 H-6 Proton (Doublet, J=5.0 Hz) H5->H6 COSY (Ortho)

Key 2D NMR correlations confirming regiochemistry at C-2 and C-4.

Quantitative Spectroscopic Data

The following tables summarize the expected spectroscopic data based on the structural logic of the 7-azaindole system.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
N-112.50 - 12.80Broad Singlet-1HPyrrole N-H; highly deshielded, exchanges with D₂O.
C-68.20 - 8.35Doublet~ 5.01HAdjacent to pyridine N; ortho-coupled to H-5.
C-57.40 - 7.55Doublet~ 5.01HOrtho-coupled to H-6; slightly deshielded by C-4 Br.
C-37.10 - 7.25Singlet-1HIsolated pyrrole proton.
O-CH₃3.85 - 3.95Singlet-3HMethoxy group of the C-2 ester.

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)

Carbon TypeChemical Shift (δ, ppm)AssignmentStructural Logic
Carbonyl~ 161.0C=O (Ester)Highly deshielded sp² carbon.
Quaternary~ 149.0C-7aBridgehead carbon adjacent to pyridine N.
Methine~ 144.5C-6Pyridine methine adjacent to N.
Quaternary~ 128.0C-2Pyrrole sp² carbon attached to ester.
Quaternary~ 126.0C-4Ipso carbon attached to Bromine (Heavy atom effect).
Quaternary~ 120.0C-3aBridgehead carbon.
Methine~ 118.0C-5Pyridine methine.
Methine~ 105.0C-3Electron-rich pyrrole methine.
Alkyl~ 52.5O-CH₃Methoxy sp³ carbon.

Table 3: Orthogonal Validation Data (HRMS & FT-IR)

TechniqueParameterExpected ValueInterpretation
LC-HRMS [M+H]⁺ (⁷⁹Br)m/z 254.976Monoisotopic mass + proton.
LC-HRMS [M+H]⁺ (⁸¹Br)m/z 256.974Confirms presence of exactly one bromine atom (1:1 ratio).
FT-IR ν(N-H)~ 3150 cm⁻¹Pyrrole N-H stretching vibration.
FT-IR ν(C=O)~ 1720 cm⁻¹Conjugated ester carbonyl stretching.
FT-IR ν(C-Br)~ 650 cm⁻¹Carbon-halogen stretching vibration.

References

  • NextSDS. "methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate - NextSDS". Chemical Substance Information Database.
  • Benchchem. "Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate". Benchchem Technical Specifications.
  • Sapphire Bioscience. "Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | Sapphire Bioscience". Research Chemical Catalog.
  • MDPI Molecules. "Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors". Molecules.
  • RSC Advances. "Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors". RSC Publishing.
  • Journal of Medicinal Chemistry. "Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids". ACS Publications.
  • PMC (NIH). "Further modifications of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of human neutrophil elastase". National Institutes of Health.

Sources

Exploratory

Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: Physicochemical Profiling and Strategic Applications in Drug Discovery

Executive Summary In the landscape of modern drug discovery, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a privileged bioisostere for purines and indoles. Specifically, Methyl 4-bromo-1H-pyrrolo[2...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a privileged bioisostere for purines and indoles. Specifically, Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS: 1159982-21-4) serves as a highly functionalized, trifurcated building block[1]. By offering three orthogonal sites of reactivity—a hydrogen-bonding pyrrole nitrogen, a cross-coupling-ready C-4 bromide, and a modifiable C-2 methyl ester—this compound enables the rapid construction of complex chemical libraries, including recent applications in viral fusion inhibitors[2] and human neutrophil elastase inhibitors[3].

This whitepaper provides an in-depth technical analysis of its exact mass characteristics, structural rationale, and field-proven methodologies for its utilization.

Physicochemical Profiling & Exact Mass Analysis

For high-resolution mass spectrometry (HRMS) and metabolite identification workflows, understanding the exact monoisotopic mass is non-negotiable.

Quantitative Data Summary
PropertySpecification
Chemical Name Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
CAS Registry Number 1159982-21-4
Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
Exact Mass (Monoisotopic) 253.96909 Da
Isotopic Signature (MS) 253.969 (79Br, ~50.7%), 255.967 (81Br, ~49.3%)
Predicted [M+H]+ m/z 254.9764

Table 1: Physicochemical properties and mass spectrometry specifications[1][4].

Analytical Causality: The formula C9H7BrN2O2 yields a monoisotopic mass of precisely 253.96909 Da[4]. In positive electrospray ionization (ESI+), the protonated molecule [M+H]+ is observed at m/z 254.9764. The presence of the bromine atom provides a critical analytical advantage: it generates a classic 1:1 isotopic doublet separated by 1.998 Da. This distinct signature acts as a built-in diagnostic tracer during early-stage synthetic modifications, allowing chemists to instantly verify if the bromine handle has been successfully reacted or inadvertently retained.

Structural Rationale in Medicinal Chemistry

The architecture of Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is intentionally designed for modular drug synthesis[5]:

  • The 7-Azaindole Core: The pyridine nitrogen (N-7) acts as a potent hydrogen-bond acceptor, frequently engaging the hinge region of kinases (e.g., in JAK or BRAF inhibitors). Concurrently, the pyrrole nitrogen (N-1) serves as a hydrogen-bond donor. This push-pull hydrogen bonding network drastically improves aqueous solubility and metabolic stability compared to traditional indoles.

  • The C-4 Bromine: Positioned para to the pyridine nitrogen, the C-4 carbon is highly activated toward oxidative addition by palladium. This makes the bromide an exceptional electrophile for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

  • The C-2 Methyl Carboxylate: This ester provides an orthogonal handle. It can be selectively saponified to a carboxylic acid for downstream amide library generation, or reduced to an aldehyde/alcohol to explore different vector spaces in the target binding pocket.

Functionalization Core Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate C4 C-4 Bromine (Pd-Catalyzed Cross-Coupling) Core->C4 C2 C-2 Methyl Ester (Amidation / Reduction) Core->C2 N1 N-1 Pyrrole NH (Alkylation / H-Bond Donor) Core->N1 Suzuki Suzuki-Miyaura (Aryl/Heteroaryl Intro) C4->Suzuki Buchwald Buchwald-Hartwig (C-N Bond Formation) C4->Buchwald Saponification Saponification to Acid C2->Saponification Amide Amide Coupling Saponification->Amide

Caption: Strategic functionalization pathways of the 7-azaindole scaffold.

Field-Proven Methodologies

Protocol A: Self-Validating Suzuki-Miyaura Cross-Coupling at C-4

To leverage the C-4 position while preserving the C-2 ester, precise control over catalyst and base selection is required.

Causality & Design: We utilize because its bidentate ligand structure provides a large bite angle, accelerating the reductive elimination step and preventing catalyst deactivation[5]. Potassium phosphate (K3PO4) is selected as the base; it is sufficiently basic to activate the boronic acid for transmetalation, but mild enough to prevent premature saponification of the C-2 methyl ester.

Step-by-Step Workflow:

  • Preparation: In an oven-dried Schlenk tube, combine Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), K3PO4 (2.0 eq), and Pd(dppf)Cl2 (0.05 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v). The water is critical for generating the reactive boronate complex.

  • Reaction: Evacuate and backfill with N2 three times. Heat the mixture to 90°C for 4 hours.

  • Self-Validation Check: Pull a 5 µL aliquot, dilute in 1 mL MeOH, and inject into the LC-MS. Validation logic: The reaction is complete only when the characteristic m/z 254.97 / 256.97 doublet (starting material) completely disappears. If the doublet persists, catalyst poisoning has occurred; spike with 0.02 eq additional Pd(dppf)Cl2.

  • Workup: Cool to room temperature, filter through a Celite pad to remove palladium black, and concentrate the filtrate. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: HRMS Exact Mass Validation

To confirm the structural integrity of the starting material or synthesized derivatives, HRMS must be employed.

Step-by-Step Workflow:

  • Sample Prep: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 to achieve a ~10 µg/mL concentration.

  • Chromatography: Inject 1 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Elute with a rapid 3-minute gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid to promote ionization).

  • Detection: Utilize a Time-of-Flight (TOF) mass spectrometer in ESI+ mode. Ensure the instrument is calibrated with a reference mass solution (e.g., Leucine Enkephalin) to achieve a mass accuracy of < 2 ppm.

  • Self-Validation Check: Inject a pure Methanol blank immediately before the sample. Validation logic: The absence of the m/z 254.97 peak in the blank validates that no column carryover is occurring, ensuring the integrity of the exact mass measurement.

LCHRMS Prep Sample Prep (10 µg/mL MeOH) LC UHPLC Separation (C18 Column) Prep->LC Ion ESI+ Ionization (Protonation) LC->Ion TOF TOF-MS Detection (Res >30,000) Ion->TOF Data Data Analysis (m/z 254.9764) TOF->Data

Caption: High-Resolution Mass Spectrometry workflow for exact mass validation.

Conclusion

Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a cornerstone intermediate for modern medicinal chemistry. By understanding its exact mass isotopic signatures and leveraging its orthogonal reactivity sites, drug discovery professionals can efficiently navigate complex synthetic pathways to access novel, biologically active chemical space.

References

  • "2,4-imidazolidinedione, 5-(4-bromophenyl)- Spectrum (Formula C9H7BrN2O2 Exact Mass Reference)", SpectraBase. Available at: [Link]

  • "Small Molecule Inhibitors of Middle East Respiratory Syndrome Coronavirus Fusion by Targeting Cavities on Heptad Repeat Trimers", Biomolecules & Therapeutics. Available at:[Link]

  • "Further modifications of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of human neutrophil elastase", National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Foundational

Electronic Properties and Reactivity of Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: A Comprehensive Technical Guide

Executive Summary Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS: 1159982-21-4) is a highly functionalized 7-azaindole derivative that serves as a critical scaffold in modern medicinal chemistry and drug dis...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS: 1159982-21-4) is a highly functionalized 7-azaindole derivative that serves as a critical scaffold in modern medicinal chemistry and drug discovery[1]. Characterized by a fused bicyclic system containing both an electron-rich pyrrole and an electron-deficient pyridine ring, this molecule offers orthogonal reactivity vectors at the N1, C2, and C4 positions. This guide provides an in-depth analysis of its electronic properties, chemoselectivity, and field-proven experimental workflows, designed to empower researchers in synthesizing complex kinase inhibitors and advanced materials.

Molecular Architecture & Electronic Properties

The reactivity of the 7-azaindole core is fundamentally dictated by the interplay between its two fused rings and the specific functional groups attached to them.

Orbital Dynamics (HOMO/LUMO)

In pyrrolo[2,3-b]pyridine derivatives, the Highest Occupied Molecular Orbital (HOMO) is primarily localized over the pyrrole ring, dictating its nucleophilic character. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is heavily localized on the pyridine ring, specifically influenced by the electronegative N7 nitrogen[2]. This orbital distribution makes the pyridine ring highly susceptible to nucleophilic attack and oxidative addition, while the pyrrole ring typically undergoes electrophilic aromatic substitution (EAS).

Inductive and Mesomeric Effects

The specific substituents on Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate drastically alter this baseline electronic distribution:

  • The C4-Bromide: Situated on the electron-deficient pyridine ring, the bromine atom exerts an electron-withdrawing inductive effect (-I). Because the LUMO is localized here, the C4-Br bond is highly polarized, lowering the activation energy required for the oxidative addition of palladium(0) species[3].

  • The C2-Methyl Carboxylate: This ester group acts as a strong electron-withdrawing group via both inductive (-I) and mesomeric (-M) effects. It pulls electron density away from the pyrrole ring, which leads to two critical phenomena:

    • It drastically reduces the nucleophilicity of the C3 position, effectively deactivating it toward standard EAS reactions.

    • It stabilizes the conjugate base at N1 through resonance, significantly increasing the acidity of the N1 proton compared to an unsubstituted azaindole.

Chemoselectivity Profile

Understanding the distinct electronic environments of this molecule allows for precise, orthogonal functionalization.

G Core Methyl 4-bromo-1H-pyrrolo [2,3-b]pyridine-2-carboxylate N1 N1 Proton (Highly Acidic) Core->N1 pKa ~13-14 C2 C2 Methyl Ester (Electron Withdrawing) Core->C2 Saponification / Amidation C3 C3 Position (Deactivated Nucleophile) Core->C3 EAS Blocked C4 C4 Bromide (Electrophilic / Pd-Reactive) Core->C4 Oxidative Addition N7 N7 Pyridine Nitrogen (Electron Withdrawing) Core->N7 LUMO Localization

Chemoselectivity and electronic distribution map of the 7-azaindole derivative.

Quantitative Reactivity Data

To facilitate experimental design, the following table summarizes the quantitative and qualitative reactivity metrics for the distinct functional sites on the molecule.

Reaction SiteFunctional GroupPrimary Reaction TypeRelative Activation EnergyTypical ReagentsSelf-Validation Metric (LC-MS / TLC)
N1 Secondary AmineDeprotonation / AlkylationLow (Fast kinetics)NaH, DIPEA, SEM-Cl, TsClLoss of polarity (higher Rf​ ); Mass shift corresponding to protecting group.
C4 BromidePd-Catalyzed Cross-CouplingModeratePd(dppf)Cl₂, K₂CO₃, R-B(OH)₂Disappearance of 1:1 isotopic bromine doublet (M, M+2); Mass shift to coupled product.
C2 Methyl EsterSaponification / HydrolysisModerateLiOH·H₂O, THF/H₂OMass shift of -14 m/z; Product becomes highly polar, requiring acidic precipitation.
C3 Aromatic CHElectrophilic SubstitutionHigh (Deactivated)NIS, NBS, POCl₃ (Vilsmeier)Requires forcing conditions; rarely targeted prior to C2/C4 modification.

Self-Validating Experimental Workflows

The following protocols are engineered to ensure high yields and chemoselectivity. As a best practice in application science, each protocol includes a causality explanation (why the reagents were chosen) and a self-validation mechanism.

Workflow SM Starting Material (CAS: 1159982-21-4) Step1 Step 1: N1-Protection (SEM-Cl, DIPEA, DCM) SM->Step1 Blocks N1 acidity Step2 Step 2: C4 Suzuki Coupling (R-B(OH)2, Pd(dppf)Cl2, K2CO3) Step1->Step2 Enables Pd(0) catalysis Step3 Step 3: C2 Saponification (LiOH, THF/H2O) Step2->Step3 Orthogonal deprotection Product Final Functionalized Azaindole Core Step3->Product Ready for amidation

Step-by-step synthetic workflow for functionalizing the C4 and C2 positions.

Protocol A: N1-Protection via SEM Etherification

Prior to organometallic coupling at C4, the acidic N1 proton must be masked to prevent the quenching of basic intermediates or the poisoning of the palladium catalyst[4].

Methodology:

  • Preparation: Dissolve Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Base Addition: Cool the solution to 0 °C. Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) dropwise. Causality: The C2-ester lowers the N1 pKa sufficiently that a mild, non-nucleophilic organic base like DIPEA can be used instead of harsh metal hydrides (e.g., NaH), preventing premature ester hydrolysis.

  • Protection: Add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup & Validation: Quench with saturated aqueous NH₄Cl. Extract with DCM.

    • Self-Validation: TLC will reveal a new, significantly less polar spot (due to the loss of the hydrogen-bond donating N-H group). LC-MS will confirm a mass addition of +130 m/z.

Protocol B: C4 Suzuki-Miyaura Cross-Coupling

With N1 protected, the C4-bromide is selectively targeted for carbon-carbon bond formation[3].

Methodology:

  • Preparation: In a microwave vial, combine the N1-SEM protected intermediate (1.0 eq), an aryl boronic acid (1.2 eq), and Potassium Carbonate (K₂CO₃) (3.0 eq).

  • Solvent System: Suspend the mixture in a degassed 4:1 mixture of 1,4-Dioxane and Water. Causality: The biphasic system ensures the organic substrates are solvated by Dioxane, while the inorganic base and boronic acid are activated in the aqueous phase.

  • Catalysis: Add Pd(dppf)Cl₂ (0.05 eq). Causality: The 1,1'-Bis(diphenylphosphino)ferrocene (dppf) ligand possesses a large bite angle, which sterically accelerates the rate-limiting reductive elimination step, crucial for electron-deficient pyridine systems.

  • Reaction: Seal the vial and heat at 90 °C for 12 hours.

  • Workup & Validation: Filter through a Celite pad to remove palladium black. Extract with Ethyl Acetate.

    • Self-Validation: LC-MS will show the complete disappearance of the characteristic 1:1 bromine isotopic doublet, replaced by the exact mass of the cross-coupled product.

Protocol C: C2 Ester Saponification

To utilize the C2 position for subsequent amide coupling (e.g., to synthesize kinase inhibitor libraries), the methyl ester must be converted to a free carboxylic acid.

Methodology:

  • Preparation: Dissolve the C4-functionalized intermediate (1.0 eq) in a 2:1:1 mixture of THF, Methanol, and Water.

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (3.0 eq). Causality: The lithium cation strongly coordinates to the carbonyl oxygen, increasing its electrophilicity and facilitating attack by the hydroxide anion under mild conditions that will not cleave the SEM protecting group.

  • Reaction: Stir at room temperature for 3-5 hours.

  • Workup & Validation: Concentrate the organic solvents in vacuo. Dilute the aqueous layer with water and cool to 0 °C. Slowly acidify with 1M HCl to pH ~3-4 until the product precipitates. Filter and dry the solid.

    • Self-Validation: The product will be highly water-soluble at basic pH but will crash out upon acidification. LC-MS will show a mass shift of -14 m/z corresponding to the loss of the methyl group.

Conclusion

Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a highly versatile, electronically distinct building block. By understanding the orbital dynamics—specifically the LUMO localization on the pyridine ring and the electron-withdrawing effects of the C2-ester—researchers can design highly efficient, chemoselective synthetic routes. Utilizing robust protecting group strategies and optimized catalytic conditions ensures that this scaffold can be reliably integrated into complex drug discovery pipelines.

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Exploratory

Solubility profile of Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate in organic solvents

An In-Depth Technical Guide to Determining the Solubility Profile of Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate in Organic Solvents Executive Summary The solubility of an active pharmaceutical ingredient (API...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Determining the Solubility Profile of Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate in Organic Solvents

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from bioavailability and manufacturability to formulation and clinical efficacy. Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry, possesses a structural architecture that suggests a complex solubility profile. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive framework for systematically determining the solubility of this compound in a range of relevant organic solvents. Moving beyond a simple recitation of data, this document elucidates the theoretical underpinnings of solubility, outlines a strategy for solvent selection, and provides detailed, field-tested protocols for both equilibrium and kinetic solubility measurements. By integrating theoretical principles with practical, step-by-step methodologies, this guide serves as a robust resource for generating the high-quality, reliable solubility data essential for advancing drug discovery and development programs.

Profile of the Target Compound: Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Compound Identification
  • Chemical Name: Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate[1]

  • Synonyms: 4-bromo-7-azaindole-2-carboxylic acid methyl ester

  • CAS Number: 1159982-21-4[1]

  • Molecular Formula: C₉H₇BrN₂O₂

  • Molecular Weight: 255.07 g/mol [2]

Structural Analysis and Predicted Solubility Behavior

The solubility of a molecule is fundamentally governed by its intermolecular interactions with the solvent.[3] An analysis of the structure of Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate provides critical insights into its expected behavior:

  • Pyrrolo[2,3-b]pyridine Core: This fused heterocyclic system, also known as 7-azaindole, is the molecule's backbone. The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group is a hydrogen bond donor. This duality allows for potential interactions with both protic and aprotic polar solvents.

  • Methyl Carboxylate Group (-COOCH₃): The ester functionality introduces polarity and provides additional hydrogen bond acceptor sites at the carbonyl and ether oxygens. It generally enhances solubility in polar organic solvents.

  • Bromo Substituent (-Br): The bromine atom increases the molecular weight and size, which can modestly decrease solubility. Its primary effect is to enhance lipophilicity, potentially improving solubility in less polar solvents like dichloromethane compared to its non-brominated analog.

Based on these features, the compound is predicted to be a crystalline solid with moderate polarity.[4][5] It is expected to exhibit limited solubility in nonpolar hydrocarbon solvents (e.g., heptane) and preferential solubility in polar aprotic solvents (e.g., DMSO, DMF) and, to a lesser extent, polar protic solvents (e.g., methanol, ethanol). The principle of "like dissolves like" serves as a foundational guide for solvent selection.[3][6]

The Theoretical Framework of Solubility Measurement

In pharmaceutical sciences, "solubility" is not a single, monolithic value. It is crucial to distinguish between two key measurements that answer different questions at different stages of development.[7][8]

Thermodynamic vs. Kinetic Solubility
  • Thermodynamic Solubility: This is the true equilibrium concentration of a compound in a solvent at a specific temperature and pressure when the solution is in contact with an excess of the most stable solid form of the compound.[7] It represents the maximum amount of solute that can be dissolved under equilibrium conditions. The "shake-flask" method is the gold-standard for its determination.[7]

  • Kinetic Solubility: This measures the concentration of a compound at the point of precipitation when a concentrated stock solution (typically in DMSO) is rapidly added to an aqueous or organic medium.[8] It is often a higher value than thermodynamic solubility because it can reflect the formation of supersaturated solutions or metastable solid forms.[7] Kinetic assays are high-throughput and invaluable for early discovery screening to quickly identify compounds with potential solubility liabilities.[8]

For a comprehensive profile, determining both thermodynamic and kinetic solubility provides a more complete picture of a compound's behavior.

Strategic Selection of Organic Solvents

The choice of solvents for screening is a critical experimental design step. The goal is to probe the compound's solubility across a spectrum of polarities and functionalities to inform potential formulation, reaction, and purification conditions. The following table provides a rationalized selection of common organic solvents.

Solvent Class Solvent Polarity Index (Approx.) Rationale for Inclusion
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2Excellent solvent for a wide range of organic compounds; often used for initial stock solutions.[9]
N,N-Dimethylformamide (DMF)6.4Strong polar solvent, effective for many heterocyclic compounds.
Acetonitrile (ACN)5.8Common solvent in reversed-phase HPLC; relevant for analytical method development.
Polar Protic Methanol (MeOH)5.1Capable of hydrogen bonding (both donor and acceptor); common reaction and crystallization solvent.
Ethanol (EtOH)4.3Less toxic alternative to methanol; widely used in pharmaceutical formulations.
Isopropanol (IPA)3.9A common alcohol with intermediate polarity.
Intermediate Polarity Dichloromethane (DCM)3.1Excellent for dissolving moderately polar compounds; volatile and useful for extractions.
Ethyl Acetate (EtOAc)4.4Common solvent for chromatography and recrystallization.
Nonpolar Toluene2.4Representative aromatic hydrocarbon solvent.
Heptane/Hexane0.1Representative aliphatic hydrocarbon solvent; solubility is expected to be very low but is important to confirm.

Experimental Protocols for Solubility Determination

The following protocols are designed to be robust and self-validating, providing the accuracy required for drug development decisions.

Protocol: Thermodynamic Solubility via the Shake-Flask Method

This method remains the reference standard for determining equilibrium solubility.[7] It measures the concentration of a saturated solution after a prolonged equilibration period.

Methodology:

  • Preparation: Add an excess of solid Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate to a series of glass vials (e.g., 5-10 mg, accurately weighed). The presence of undissolved solid at the end of the experiment is essential.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected organic solvent to the respective vials.

  • Equilibration: Seal the vials tightly and place them in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a minimum of 24-48 hours. A longer duration may be needed if the compound is a slow-dissolving solid. It is advisable to run a time-point study (e.g., sampling at 24, 48, and 72 hours) for a new compound to ensure equilibrium has been reached.[7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solids to settle. Alternatively, centrifuge the vials to pellet the excess solid.

  • Sampling: Carefully withdraw a small aliquot of the clear supernatant. To avoid disturbing the solid, it is best practice to use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).

  • Dilution: Immediately dilute the aliquot with a suitable solvent (often the mobile phase for HPLC analysis) to prevent precipitation and bring the concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UPLC-MS, to determine the concentration.

  • Solid Phase Analysis: After the experiment, recover the remaining solid and analyze it (e.g., by XRPD or DSC) to confirm that no polymorphic transformation has occurred during the experiment.

Workflow for Shake-Flask Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_analysis 4. Analysis A Weigh excess solid compound into vial B Add precise volume of organic solvent A->B C Seal and agitate at constant T (24-72 hours) B->C D Settle or Centrifuge C->D E Filter supernatant D->E H Analyze residual solid (e.g., XRPD) D->H F Dilute aliquot E->F G Quantify by validated HPLC/UV F->G I Solubility Data (mg/mL or M) G->I G Compound Compound Structure (H-bond donor/acceptor, Polarity) Interactions Solute-Solvent Intermolecular Forces Compound->Interactions influences Solvent Solvent Properties (Polarity, Protic/Aprotic) Solvent->Interactions influences Experiment Experimental Determination (Shake-Flask) Solvent->Experiment Solubility Predicted Solubility (High / Moderate / Low) Interactions->Solubility determines Solubility->Experiment guides Result Validated Solubility Profile Experiment->Result yields

Caption: The interplay of molecular and solvent properties.

Conclusion

Determining the solubility profile of a novel compound like Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a foundational step in its development journey. A purely theoretical prediction based on structure is a valuable starting point, but it must be substantiated by rigorous experimental data. By employing a systematic approach that includes strategic solvent selection and robust, validated protocols such as the shake-flask method, researchers can generate a reliable and comprehensive solubility profile. This data is indispensable for guiding future process chemistry, analytical method development, and the rational design of formulation strategies, ultimately enabling the successful progression of promising compounds from the laboratory to clinical application.

References

  • Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera | Journal of Chemical & Engineering Data - ACS Publications. (2015). Available at: [Link]

  • methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate - NextSDS. (n.d.). Available at: [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). Available at: [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (2023). Available at: [Link]

  • 4-Bromo-1H-pyrrolo[2,3-b]pyridine - PubChem. (n.d.). Available at: [Link]

  • Three Factors Affecting the Solubility of a Solution - Chemistry Notes. (n.d.). Available at: [Link]

  • 3.2 Solubility – Introductory Organic Chemistry - Open Oregon Educational Resources. (n.d.). Available at: [Link]

  • Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents - PubMed. (n.d.). Available at: [Link]

  • Solubilities of families of heterocyclic polynuclear aromatics in organic solvents and their mixtures (Journal Article) - DOE OSTI. (1988). Available at: [Link]

  • FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX - Slideshare. (n.d.). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate via N-Oxide Activation

Target Compound: Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS Registry Number: 1159982-21-4[1] Molecular Formula: C9H7BrN2O2 Executive Summary & Mechanistic Rationale In the development of advanced kinase i...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS Registry Number: 1159982-21-4[1] Molecular Formula: C9H7BrN2O2

Executive Summary & Mechanistic Rationale

In the development of advanced kinase inhibitors (such as Aurora B/C kinase inhibitors), functionalized azaindoles serve as critical pharmacophores[2]. Specifically, the 4-bromo-1H-pyrrolo[2,3-b]pyridine scaffold is a highly sought-after building block for subsequent Suzuki-Miyaura cross-coupling reactions[2].

The Synthetic Challenge: Direct electrophilic halogenation of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) system predominantly directs to the C3 position due to the electron-rich nature of the pyrrole ring. To achieve regioselective bromination at the C4 position, the electronic properties of the pyridine ring must be temporarily altered.

The Solution: This protocol utilizes an N-oxide activation strategy. By pre-oxidizing the azaindole nitrogen (N7) to its corresponding N-oxide, the system is primed for a modified Reissert-Henze type reaction[2][3]. Treatment of the 7-oxide with methanesulfonic anhydride ( Ms2​O ) generates a highly reactive N-mesyloxy intermediate. Subsequent nucleophilic attack by a bromide ion—sourced from tetrabutylammonium bromide (TBAB)—occurs regioselectively at the C4 position, followed by the elimination of methanesulfonic acid to restore the aromatic system.

SynthesisWorkflow SM Methyl 1H-pyrrolo[2,3-b]pyridine -2-carboxylate Oxidation N-Oxidation (e.g., mCPBA, EtOAc) SM->Oxidation NOxide 7-Oxide Intermediate Oxidation->NOxide Activation Activation & Bromination (Ms2O, TBAB, DME, 0 °C) NOxide->Activation Product Methyl 4-bromo-1H-pyrrolo [2,3-b]pyridine-2-carboxylate (CAS: 1159982-21-4) Activation->Product

Fig 1: Regioselective C4-bromination workflow via N-oxide activation.

Experimental Protocol: C4-Bromination

This methodology is adapted from validated procedures utilized in the synthesis of the highly analogous ethyl ester derivative[2][3], optimized here for the methyl ester substrate.

Reaction Stoichiometry & Reagent Table
Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate 7-oxide192.171.0020.0 mmol (3.84 g)Starting Material
Tetrabutylammonium bromide (TBAB)322.371.5130.2 mmol (9.73 g)Bromide Source
Methanesulfonic anhydride ( Ms2​O )174.202.0240.4 mmol (7.04 g)Activating Agent
1,2-Dimethoxyethane (DME)90.12-50 mLSolvent
Step-by-Step Methodology

Step 1: System Preparation & Solvation

  • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.

  • Charge the flask with Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate 7-oxide (3.84 g, 20.0 mmol) and Tetrabutylammonium bromide (9.73 g, 30.2 mmol)[2].

  • Suspend the solids in anhydrous 1,2-dimethoxyethane (DME, 50 mL). Expert Insight: DME is selected over DCM or THF due to its superior ability to solubilize the TBAB salt complex while remaining inert to the highly electrophilic methanesulfonic anhydride.

Step 2: Temperature Control & Activation 4. Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C. 5. Begin portion-wise addition of Methanesulfonic anhydride (7.04 g, 40.4 mmol) over a period of 5 to 10 minutes[2]. Expert Insight (Causality): The addition must be strictly controlled at 0 °C. The formation of the N-mesyloxy intermediate is highly exothermic. If the temperature exceeds 5 °C, competitive degradation pathways (such as ring-opening or polymerization of the azaindole core) will outcompete the desired C4-bromide attack, drastically reducing the yield.

Step 3: Reaction Progression & In-Process Control 6. Maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to ambient temperature (20-25 °C). 7. Monitor the reaction via LC-MS or TLC (Eluent: 1:1 EtOAc/Hexanes). The starting material ( Rf​≈0.1 ) should be fully consumed, replaced by the less polar product ( Rf​≈0.6 ).

Step 4: Quench & Workup 8. Once complete, quench the reaction by slowly pouring the mixture into 100 mL of ice-cold saturated aqueous sodium bicarbonate ( NaHCO3​ ) solution to neutralize the generated methanesulfonic acid. 9. Extract the aqueous layer with Ethyl Acetate (3 × 75 mL). 10. Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate in vacuo to yield the crude product.

Step 5: Purification 11. Purify the crude residue via flash column chromatography on silica gel (Gradient: 10% to 40% EtOAc in Hexanes) to isolate Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate as a solid[2][4].

Analytical Characterization Data

To ensure the integrity of the self-validating protocol, the isolated product must conform to the following physicochemical parameters[4]:

ParameterExpected Value / Observation
Appearance Off-white to pale yellow solid
Molecular Weight 255.07 g/mol
LC-MS (ESI+) [M+H]+ expected at m/z 255.0 and 257.0 (1:1 isotopic ratio indicative of mono-bromination)
Regiochemical Marker The absence of a C4 proton signal in the 1H NMR spectrum, and the preservation of the C3 proton singlet (typically ~7.2 ppm), confirms C4-bromination over C3-bromination[4].

References

  • NextSDS / Howei Pharm Database. Chemical Substance Information: methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS: 1159982-21-4).[1] URL:

  • Howei - Life Science Product & Service Solutions Provider. CAS 1159982-21-4 | methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate,97%. URL:

  • BenchChem. Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. (Contains comparative structural data for the C4-bromo isomer).[4] URL:

  • American Chemical Society (ACS). Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C Kinase. (Validates the N-oxide activation and regioselective bromination methodology for the azaindole core).[2][3] URL:

Sources

Application

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Executive Summary The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged pharmacophore in modern medicinal chemistry, frequently utilized in the development of targeted therapeutics such as [1] and[2]. Wit...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged pharmacophore in modern medicinal chemistry, frequently utilized in the development of targeted therapeutics such as [1] and[2]. Within this chemical space,[3] serves as a highly versatile, bifunctional building block.

This application note provides a comprehensive, self-validating guide for researchers to perform Suzuki-Miyaura cross-couplings at the C4-position while strategically controlling the fate of the chemically sensitive C2-methyl ester.

Mechanistic Rationale & Chemoselectivity

When designing a cross-coupling strategy for this specific substrate, scientists must navigate three distinct reactive sites:

  • C4-Bromide: Highly activated toward oxidative addition by Palladium(0) due to the electron-withdrawing effect of the adjacent pyridine nitrogen[4].

  • N1-Pyrrole NH: A potential competitive site for Pd-coordination or unwanted N-arylation.

  • C2-Methyl Ester: Highly susceptible to saponification under standard aqueous basic Suzuki conditions[2].

Causality in Catalyst and Base Selection: Historically, cross-couplings on 7-azaindole esters using standard Pd(PPh3)4 and aqueous K2CO3 resulted in simultaneous C4-arylation and complete C2-ester hydrolysis, yielding the corresponding carboxylic acid in a tandem reaction[2]. While this is highly efficient if the subsequent synthetic step is an amide coupling, preserving the ester requires strict kinetic control.

By employing a highly active, sterically bulky precatalyst like XPhos Pd G2 , the activation energy for both oxidative addition and reductive elimination is drastically lowered. The bulky XPhos ligand sterically shields the Pd center, effectively outcompeting N1-coordination and eliminating the need for pyrrole protecting groups (such as TIPS or SEM)[1][4]. Furthermore, substituting aqueous K2CO3 with solid K3PO4 in a solvent system with minimal water (e.g., Dioxane/H2O 10:1) provides just enough hydroxide to activate the boronic acid for transmetalation without triggering bulk saponification of the C2-ester.

Reaction Optimization & Quantitative Data

The following table summarizes the optimization landscape, demonstrating how varying the catalytic system dictates the chemoselectivity between ester retention and ester hydrolysis.

Catalytic SystemBase & SolventTemp / TimeC4-Aryl Yield (Ester Retained)C4-Aryl Yield (Ester Hydrolyzed)
5 mol% Pd(PPh3)42M K2CO3 (aq) / Dioxane (1:1)95°C / 16h< 5%85% (Tandem Reaction)[2]
5 mol% Pd(dppf)Cl2K3PO4 (anhydrous) / Toluene90°C / 24h60% (Sluggish transmetalation)< 5%
2 mol% XPhos Pd G2K3PO4 (solid) / Dioxane:H2O (10:1)80°C / 6h92% (Kinetic Control)< 2%
Self-Validating Experimental Protocols
Protocol A: Chemoselective C4-Arylation (Ester Retention)

Objective: Couple a representative arylboronic acid (e.g., phenylboronic acid) to the C4 position while preserving the C2-methyl ester.

  • Reagent Preparation: In an oven-dried Schlenk flask, add Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 equiv, 1.0 mmol, 255.07 g/mol )[5], phenylboronic acid (1.2 equiv, 1.2 mmol), and anhydrous K3PO4 (2.0 equiv, 2.0 mmol).

  • Degassing: Add 1,4-Dioxane (10 mL) and deionized H2O (1 mL). Sparge the heterogeneous mixture with Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded as it irreversibly oxidizes the electron-rich XPhos ligand and the active Pd(0) species, stalling the catalytic cycle.

  • Catalyst Addition: Quickly add XPhos Pd G2 (0.02 equiv, 2 mol%). Seal the flask and heat to 80°C.

    • Validation Check 1 (Visual): The suspension will transition from pale yellow to a distinct reddish-orange within 10 minutes, confirming the generation of the active Pd(0) species.

  • Reaction Monitoring: After 4 hours, sample the reaction for LC-MS.

    • Validation Check 2 (Analytical): The starting material exhibits a characteristic bromine isotope doublet at m/z 255.0 / 257.0 [M+H]+. Successful conversion is validated by the disappearance of this doublet and the emergence of a singlet at m/z 253.1[M+H]+ (for the phenylated product).

  • Workup: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over Na2SO4.

    • Validation Check 3 (Chemoselectivity): Spot the aqueous layer on TLC. If significant unwanted ester hydrolysis occurred, a highly polar, UV-active baseline spot will be present.

  • Purification: Concentrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Tandem C4-Arylation and C2-Ester Hydrolysis

Objective: Perform the cross-coupling and intentionally hydrolyze the ester in a single pot to yield the C2-carboxylic acid for downstream amide coupling[2].

  • Assembly: Combine the bromide substrate (1.0 equiv), phenylboronic acid (1.2 equiv), and Pd(PPh3)4 (0.05 equiv) in a round-bottom flask.

  • Solvent & Base: Add 1,4-Dioxane (5 mL) and 2M aqueous K2CO3 (5 mL).

    • Causality: The large excess of aqueous hydroxide acts as both the transmetalation activator for the boronic acid and the saponification reagent for the ester[2].

  • Reaction: Reflux at 95°C for 16 hours.

  • Workup (Critical Phase Distribution): Cool to room temperature. Wash the biphasic mixture with diethyl ether (10 mL) to remove triphenylphosphine oxide and unreacted boronic acid. The product is currently in the aqueous layer as the potassium carboxylate salt.

    • Validation Check 4: LC-MS of the organic wash should show no product mass (m/z 239.1[M+H]+), confirming the product is fully ionized in the aqueous phase.

  • Isolation: Carefully acidify the aqueous layer with 1M HCl to pH 3-4. The product will precipitate as a solid. Filter, wash with cold water, and dry under high vacuum.

Visualizations

Mechanism Substrate Methyl 4-bromo-7-azaindole -2-carboxylate (C4-Br, C2-Ester) Ox_Add Oxidative Addition (Pd insertion at C4) Substrate->Ox_Add Active Pd(0) Pd_Cat Pd(0) Catalyst (e.g., XPhos Pd G2) Pd_Cat->Ox_Add Ligand exchange Transmet Transmetalation (Ar-B(OH)2 + Base) Ox_Add->Transmet Base activation Red_Elim Reductive Elimination Transmet->Red_Elim Intermediate Red_Elim->Pd_Cat Pd(0) Regeneration Product C4-Aryl Product (Ester Retained) Red_Elim->Product Cross-Coupling Side_Reaction Hydrolyzed Product (C2-Carboxylic Acid) Product->Side_Reaction Aqueous Base (OH-) Side Reaction

Catalytic cycle of Suzuki-Miyaura coupling highlighting chemoselectivity and ester hydrolysis risks.

Protocol Step1 1. Preparation Degas 1,4-Dioxane/H2O (10:1) Weigh reagents under N2 Step2 2. Assembly Add Substrate, Ar-B(OH)2, K3PO4, and XPhos Pd G2 Step1->Step2 Inert atmosphere Step3 3. Reaction Stir at 80°C for 4-8 hrs Monitor via LC-MS Step2->Step3 Heating Step4 4. Quench & Extract Cool to RT, add H2O Extract with EtOAc (3x) Step3->Step4 Conversion >95% Step5 5. Purification Dry over Na2SO4, concentrate Flash Chromatography Step4->Step5 Organic layer

Step-by-step experimental workflow for chemoselective Suzuki-Miyaura cross-coupling.

References
  • NextSDS Chemical Database. Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Substance Information. Retrieved from:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C Kinase. Retrieved from:[Link]

  • United States Patent Office.US8415362B2 - Pyrazolyl substituted pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors.
  • Howei Pharm. CAS 1159982-21-4 Physicochemical Properties. Retrieved from:[Link]

  • Organic Letters (ACS Publications). Concise and Efficient Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine. Retrieved from:[Link]

Sources

Method

Saponification protocol for Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate esters

Application Note: Saponification Protocol for Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Esters Executive Summary The 7-azaindole scaffold is a privileged pharmacophore in modern drug discovery, frequently ut...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Saponification Protocol for Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Esters

Executive Summary

The 7-azaindole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors (e.g., Aurora kinases, DDR1) and MTH1 inhibitors[1]. The synthesis of these complex therapeutics often requires the precise functionalization of the azaindole core, with the hydrolysis of 2-carboxylate esters to their corresponding carboxylic acids being a critical intermediate step.

Saponifying methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate presents unique chemoselective challenges. The electron-deficient nature of the pyridine ring renders the 4-bromo substituent susceptible to nucleophilic aromatic substitution ( SN​Ar ), while the acidic N1 proton alters the stoichiometric requirements of the base. This application note details a highly optimized, self-validating protocol utilizing Lithium Hydroxide (LiOH) in a mixed aqueous-organic solvent system to achieve quantitative hydrolysis while strictly preserving the integrity of the halogenated heterocycle.

Mechanistic Rationale & Reaction Dynamics

The Azaindole Challenge and Base Stoichiometry Unlike standard aliphatic or simple aromatic esters, 1H-pyrrolo[2,3-b]pyridines possess a highly acidic pyrrole proton ( pKa​≈13−14 ). When exposed to a base, the first equivalent is immediately consumed to deprotonate the N1 position, forming an azaindolide anion. Therefore, a minimum of 2.0 to 3.0 equivalents of base is strictly required to ensure a sufficient concentration of free hydroxide ions to drive the rate-limiting nucleophilic attack on the ester carbonyl[2].

The Lithium Advantage While Sodium Hydroxide (NaOH) and Potassium Hydroxide (KOH) are standard saponification reagents, they are excessively harsh for halogenated electron-deficient heterocycles. Elevated temperatures with KOH frequently lead to debromination or the formation of 4-hydroxy byproducts via SN​Ar . Lithium hydroxide monohydrate (LiOH·H 2​ O) is the optimal choice. The lithium cation acts as a mild Lewis acid, coordinating to the carbonyl oxygen and increasing its electrophilicity. This coordination accelerates the hydrolysis reaction even at room temperature, allowing for a mild, highly chemoselective transformation[3].

Isoelectric Precipitation The resulting 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is amphoteric. The basic pyridine nitrogen has a pKa​ of ∼4.5 , and the carboxylic acid has a pKa​ of ∼2.5 . To isolate the product efficiently without complex chromatography, the reaction must be acidified exactly to its isoelectric point (pH 3.5–4.0), where the zwitterionic/neutral species is least soluble in water and precipitates quantitatively[4].

Process Visualization

Workflow Ester Methyl Ester (Hydrophobic) Deprotonation N1-Deprotonation (1 eq LiOH) Ester->Deprotonation Fast Hydrolysis Ester Hydrolysis (>1 eq LiOH) Deprotonation->Hydrolysis Rate-Limiting Acidification Isoelectric Precipitation (pH 3.5 - 4.0) Hydrolysis->Acidification Remove Organics Add HCl Product Carboxylic Acid (Isolated Solid) Acidification->Product Filtration

Mechanistic workflow of azaindole ester saponification and isoelectric precipitation.

Quantitative Reaction Optimization

The following table summarizes the causal relationship between base selection, temperature, and the resulting yield/purity profile. Data reflects optimized parameters for 4-bromo-azaindole derivatives.

Base ReagentEquivalentsSolvent SystemTemp (°C)Time (h)Yield (%)Purity Profile
LiOH·H 2​ O 3.0 THF/MeOH/H 2​ O (2:1:1) 20 - 25 4 - 6 92 - 96 >99% (No SN​Ar )
NaOH3.0THF/MeOH/H 2​ O (2:1:1)20 - 252 - 375 - 80~90% (Minor SN​Ar )
KOH3.0MeOH/H 2​ O (3:1)60 (Reflux)1< 40Major degradation
LiOH·H 2​ O1.1THF/MeOH/H 2​ O (2:1:1)20 - 2524< 10Incomplete conversion

Detailed Saponification Protocol

Materials Required:

  • Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H 2​ O, 3.0 eq)

  • Tetrahydrofuran (THF, ACS Grade)

  • Methanol (MeOH, ACS Grade)

  • Deionized Water (DI H 2​ O)

  • 1.0 M Hydrochloric Acid (HCl) aqueous solution

Step 1: Solubilization

  • Charge a round-bottom flask equipped with a magnetic stir bar with Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 eq).

  • Suspend the solid in a mixture of THF and MeOH (2:1 volumetric ratio, approx. 10 mL total solvent per gram of substrate).

  • Stir at 20–25 °C until a homogeneous solution is achieved. Note: THF provides primary solubility for the hydrophobic ester, while MeOH acts as a bridging co-solvent to prevent biphasic separation upon the addition of the aqueous base[2].

Step 2: Base Addition and Hydrolysis

  • In a separate vial, dissolve LiOH·H 2​ O (3.0 eq) in DI H 2​ O (volume equal to the MeOH used in Step 1, creating a final 2:1:1 THF:MeOH:H 2​ O ratio).

  • Add the aqueous LiOH solution dropwise to the organic mixture over 5 minutes to prevent localized exotherms.

  • Seal the flask and stir vigorously at room temperature (20–25 °C) for 4 to 6 hours.

  • Self-Validation Check: Monitor the reaction via LC-MS or TLC (Eluent: 50% EtOAc in Hexanes). The starting material ( Rf​≈0.6 ) should completely disappear, replaced by baseline material (the lithium carboxylate salt).

Step 3: Workup and Organics Removal

  • Once complete conversion is confirmed, transfer the mixture to a rotary evaporator.

  • Concentrate under reduced pressure (bath temp ≤30 °C) to remove the THF and MeOH.

  • Critical Causality: Do not evaporate to absolute dryness. The goal is to remove the volatile organics so they do not solubilize the final product during precipitation. Leave the aqueous layer intact.

Step 4: Isoelectric Precipitation and Isolation

  • Dilute the remaining aqueous residue with additional DI H 2​ O (approx. 5 mL per gram of theoretical product) and cool the flask in an ice bath to 0–5 °C.

  • Begin dropwise addition of 1.0 M HCl under vigorous stirring.

  • Continuously monitor the pH using a calibrated pH meter or narrow-range indicator paper.

  • Stop the addition of HCl exactly when the pH reaches 3.5 to 4.0 . A thick, off-white precipitate of 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid will rapidly form.

  • Stir the suspension at 0 °C for an additional 30 minutes to ensure complete crystallization.

  • Filter the solid through a sintered glass funnel (medium porosity). Wash the filter cake with ice-cold DI H 2​ O (2 × 5 mL).

  • Dry the isolated solid under high vacuum at 40 °C for 12 hours to afford the pure carboxylic acid.

Self-Validation & Troubleshooting

  • Incomplete Conversion: If LC-MS shows remaining ester after 6 hours, verify that 3.0 equivalents of LiOH were actually used. The N1 proton consumes the first equivalent. Do not apply heat to force the reaction; instead, add an additional 0.5 eq of LiOH and stir for 2 more hours.

  • Product Fails to Precipitate: If the solution remains clear upon acidification, the pH has likely overshot below 2.0, protonating the pyridine nitrogen and rendering the molecule highly water-soluble. To recover the product, carefully back-titrate with 0.5 M aqueous NaHCO 3​ until the pH reaches 3.5, at which point the zwitterion will crash out.

  • Presence of Debrominated/Hydroxylated Impurities: This occurs if the reaction was inadvertently heated or if NaOH/KOH was substituted for LiOH. The protocol must be strictly executed at room temperature using lithium hydroxide[1].

References

  • Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. National Institutes of Health (NIH) / PubMed Central. Available at:[Link]

  • What is a simple way to convert an ester into carboxylic acid? ResearchGate. Available at:[Link]

  • US8987269B2 - Certain triazolopyridines and triazolopyrazines, compositions thereof and methods of use therefor.Google Patents.
  • Creation of a Novel Class of Potent and Selective MutT Homologue 1 (MTH1) Inhibitors Using Fragment-Based Screening and Structure-Based Drug Design. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Application

Application Notes and Protocols: Regioselective Functionalization of Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate

Abstract The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a bioisostere of indole and appearing in numerous clinically significant molecules, incl...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a bioisostere of indole and appearing in numerous clinically significant molecules, including kinase inhibitors.[1][2][3] Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a highly versatile and strategically functionalized building block, offering multiple reaction handles for the controlled and regioselective introduction of chemical diversity. This guide provides an in-depth analysis of the reactivity of this scaffold and details robust protocols for its functionalization. We will explore palladium-catalyzed cross-coupling reactions at the C4-position, derivatization of the N1-pyrrole nitrogen, and strategies for C-H functionalization, offering researchers a comprehensive toolkit for leveraging this key intermediate in drug discovery programs.

The 7-Azaindole Core: A Strategic Overview

The unique reactivity of the 7-azaindole nucleus stems from the fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring.[2] This electronic dichotomy governs the regioselectivity of subsequent chemical transformations. In our target molecule, Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, the existing substituents further refine this reactivity profile:

  • C4-Bromo Group: This is the primary site for functionalization via transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a vast array of aryl, heteroaryl, alkyl, alkynyl, and amino substituents.

  • N1-Hydrido Group: The pyrrole nitrogen is nucleophilic and can be readily alkylated, arylated, or protected. This position is critical as its substitution (or lack thereof) can influence the reactivity of other positions and prevent undesired side reactions.[4]

  • C2-Methyl Carboxylate Group: This electron-withdrawing group modulates the electronics of the pyrrole ring and can be further transformed (e.g., via hydrolysis and amidation) in later synthetic steps.[5]

  • C3, C5, C6 Positions: These C-H bonds are available for late-stage functionalization through modern techniques like directed metalation or direct C-H activation, offering pathways to fully decorated scaffolds.[6][7]

Molecule_Structure cluster_mol Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate cluster_labels Key Reactive Sites mol mol N1 N1-H: Site for protection, alkylation, or arylation. C2 C2-Ester: Modulates electronics; can be converted to amide. C4 C4-Br: Primary site for cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira). CH C3, C5, C6: Targets for C-H functionalization.

Caption: Key reactive sites on the target 7-azaindole scaffold.

Palladium-Catalyzed Cross-Coupling at the C4-Position

The C4-bromo substituent is the most synthetically tractable handle on the molecule. Palladium-catalyzed cross-coupling reactions are the cornerstone methods for its elaboration, providing reliable access to C-C and C-N bonds.[1][8]

2.1. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most versatile method for installing aryl and heteroaryl moieties. The choice of catalyst, ligand, and base is critical for achieving high yields, especially with sterically hindered or electronically challenging coupling partners.

Causality Behind Protocol Choices:

  • Catalyst/Ligand: Modern palladium pre-catalysts combined with sterically bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are highly effective.[3] These ligands facilitate the crucial oxidative addition step and promote the reductive elimination that forms the desired C-C bond. For nitrogen-rich heterocycles, these systems can prevent catalyst inhibition by the substrate.[4]

  • Base: A moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is typically used. Cesium carbonate is often more effective due to its higher solubility in organic solvents and the ability of the cesium cation to promote the transmetalation step.[9]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is standard, as it facilitates the dissolution of both the organic substrate and the inorganic base.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a degassed mixture of Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 equiv), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ (3.0 equiv)[9] in a 4:1 mixture of 1,4-dioxane/water (0.1 M), add the palladium catalyst.

  • Catalyst Addition: Add Pd₂(dba)₃ (2-5 mol%) and a suitable ligand like XPhos (4-10 mol%).[3] Alternatively, use a pre-catalyst such as XPhos Pd G2 (2-5 mol%).

  • Degassing: Thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction Conditions: Seal the reaction vessel and heat to 90-110 °C for 2-16 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Catalyst / LigandBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd₂(dba)₃ / XPhosK₂CO₃Dioxane/H₂O10060-95[3]
Pd(dppf)Cl₂K₂CO₃EtOH/H₂O9064-80[9]
PdCl₂(PPh₃)₂Cs₂CO₃DMF12050-85[10]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling.

2.2. Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is essential for introducing primary and secondary amines, which are key functional groups in many bioactive molecules. The success of this transformation is highly dependent on the ligand system employed.

Causality Behind Protocol Choices:

  • Ligand Selection: Ligands like Xantphos or RuPhos are often preferred for C-N coupling on halo-azaindoles.[3][11] They possess wide bite angles and steric bulk that promote the formation of the active monoligated palladium species necessary for efficient catalysis.

  • Base: A strong, non-nucleophilic base is required. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[12] Cs₂CO₃ can also be effective, particularly with amides or less nucleophilic amines.[11]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In an inert atmosphere glovebox, combine Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 equiv), the desired amine (1.2 equiv), a palladium source (e.g., Pd(OAc)₂, 2 mol%), a ligand (e.g., RuPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 equiv) in a vial.[3]

  • Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane (0.1-0.2 M).

  • Reaction Conditions: Seal the vial and heat the mixture to 80-110 °C. Monitor the reaction's progress by LC-MS.

  • Work-up: After cooling, quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate. Purify the product using silica gel chromatography.

2.3. Sonogashira Coupling: C-C (Alkynyl) Bond Formation

The Sonogashira coupling provides a direct route to alkynyl-substituted 7-azaindoles, which are valuable intermediates for constructing more complex molecules, such as triazoles via click chemistry.

Causality Behind Protocol Choices:

  • Dual Catalysis: The reaction traditionally uses a dual catalytic system of palladium (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI).[1][13] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used both as a base and often as the solvent. It neutralizes the HX by-product and helps maintain a soluble, active form of the copper acetylide.[14]

Protocol 3: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a solution of Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 equiv) and the terminal alkyne (1.5 equiv) in a suitable solvent like DMF or Et₃N, add the catalysts.

  • Catalyst Addition: Add PdCl₂(PPh₃)₂ (2-5 mol%) and CuI (5-10 mol%).[1][14]

  • Degassing: Degas the mixture with a stream of nitrogen for 10-15 minutes.

  • Reaction Conditions: Stir the reaction at room temperature or heat gently (e.g., 60 °C) until the starting material is consumed.[14]

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution to remove copper salts, followed by water and brine.

  • Purification: Dry the organic phase, concentrate, and purify by column chromatography.

Functionalization Workflow and Decision Making

Choosing the correct synthetic route depends on the desired final structure. The following diagram illustrates a logical workflow for the multi-site functionalization of the 7-azaindole core.

workflow cluster_n1 N1-Position Strategy cluster_c4 C4-Position Strategy cluster_late_stage Late-Stage Functionalization start Start: Methyl 4-bromo-1H- pyrrolo[2,3-b]pyridine-2-carboxylate n1_protect N1 Protection/Alkylation? (e.g., SEM-Cl, MeI, Aryl-I) start->n1_protect n1_yes Proceed with N1-Substituted Intermediate n1_protect->n1_yes Yes n1_no Proceed with N1-H free (May require stronger base in subsequent steps) n1_protect->n1_no No c4_decision Desired C4-Substituent? n1_yes->c4_decision n1_no->c4_decision suzuki Aryl/Heteroaryl (Suzuki Coupling) c4_decision->suzuki buchwald Amine (Buchwald-Hartwig) c4_decision->buchwald sonogashira Alkyne (Sonogashira) c4_decision->sonogashira other_cc Other C-C/C-X (Heck, Stille, etc.) c4_decision->other_cc ester_mod Ester Modification (Amidation, Reduction) suzuki->ester_mod buchwald->ester_mod sonogashira->ester_mod other_cc->ester_mod ch_func C-H Functionalization (C3, C5, C6 via DoM/C-H activation) ester_mod->ch_func end Final Target Molecule ester_mod->end If no further C-H functionalization needed ch_func->end

Caption: Decision workflow for multi-site functionalization.

Advanced Strategies: C-H Functionalization

While cross-coupling at the C4-position is the most common strategy, direct C-H functionalization offers an atom-economical approach to install substituents at other positions without prior halogenation.

Directed ortho-Metalation (DoM): The N1-position of the pyrrole can be functionalized with a directed metalation group (DMG), such as a carbamoyl group.[15][16] This group can direct a strong base (e.g., s-BuLi) to deprotonate the adjacent C2 position or a more remote C6 position, depending on the specific DMG and reaction conditions. The resulting organometallic intermediate can then be quenched with an electrophile. This strategy allows for precise, sequential functionalization around the ring system.[15]

Transition Metal-Catalyzed C-H Activation: Rhodium(III) and Palladium(II) catalysts have been employed for the direct C-H activation of the 7-azaindole core.[17][18] For instance, Rh(III) catalysis can achieve C-H activation and annulation with alkynes.[17] Palladium-catalyzed C-H arylation, often directed by the pyridine nitrogen, can selectively functionalize positions like C2, offering a complementary approach to cross-coupling.[18]

Troubleshooting and Practical Insights
  • N1-Protection: While many couplings can be performed on the N-H free substrate, protection of the pyrrole nitrogen (e.g., with a SEM or Boc group) can improve solubility, prevent N-arylation side products in Buchwald-Hartwig reactions, and avoid deprotonation issues with certain bases.[3]

  • Dehalogenation: In palladium-catalyzed reactions, premature hydrodehalogenation (replacement of Br with H) can be a competing pathway. This can often be minimized by using shorter reaction times, lower temperatures, or choosing a ligand system that favors reductive elimination over other pathways.

  • Catalyst Inhibition: The pyridine nitrogen in the 7-azaindole scaffold can coordinate to the palladium center and inhibit catalysis. Using bulky, electron-rich ligands helps mitigate this effect by sterically disfavoring unproductive binding modes.[4]

  • Purification: Functionalized 7-azaindoles can be prone to coordination with silica gel, leading to peak tailing and difficult purification. Pre-treating the silica with triethylamine or using a different stationary phase like alumina can be beneficial.

References
  • G. V. M. Sharma, P. R. Krishna, and S. H. K. Reddy, “Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization,” Molecules, vol. 23, no. 10, p. 2673, Oct. 2018. [Online]. Available: [Link]

  • A. R. S. Santos, T. S. C. C. de Castro, and A. M. S. Silva, “Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction,” Organic Letters, vol. 18, no. 14, pp. 3482–3485, Jul. 2016. [Online]. Available: [Link]

  • E. E. L. Hansen et al., “Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection,” Molecules, vol. 25, no. 23, p. 5757, Dec. 2020. [Online]. Available: [Link]

  • A. Kumar et al., “Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach,” Pharmaceuticals, vol. 18, no. 6, p. 814, May 2025. [Online]. Available: [Link]

  • J. T. Reeves et al., “Synthesis of Highly Functionalized 4-Iodo-7-azaindazoles via Condensation/Diels–Alder/Retro-Diels–Alder Cyclization of Iodoalkynones and 2-Hydrazineylpyrimidines,” Organic Letters, vol. 25, no. 48, pp. 8694–8698, Dec. 2023. [Online]. Available: [Link]

  • S. K. Guchhait, A. S. Kushwaha, and N. Chaudhary, “Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling,” Synthetic Communications, vol. 46, no. 4, pp. 336-344, Feb. 2016. [Online]. Available: [Link]

  • A. K. Gadepalli et al., “Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors,” ACS Medicinal Chemistry Letters, vol. 10, no. 12, pp. 1698–1704, Dec. 2019. [Online]. Available: [Link]

  • S. M. M. A. Deeb, “Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile,” Dissertation, University of Rostock, 2015. [Online]. Available: [Link]

  • Y. Wang et al., “Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors,” RSC Medicinal Chemistry, vol. 11, no. 1, pp. 129-135, 2020. [Online]. Available: [Link]

  • NextSDS, “methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate,” Substance Database. [Online]. Available: [Link]

  • P. Knochel et al., “Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange,” Angewandte Chemie International Edition, vol. 52, no. 38, pp. 10093–10096, Sep. 2013. [Online]. Available: [Link]

  • S. Kim et al., “Rh(iii)-catalyzed 7-azaindole synthesis via C–H activation/annulative coupling of aminopyridines with alkynes,” Chemical Communications, vol. 51, no. 84, pp. 15418-15421, 2015. [Online]. Available: [Link]

  • M. Radi et al., “A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles,” RSC Advances, vol. 11, no. 11, pp. 6303–6310, Feb. 2021. [Online]. Available: [Link]

  • A. R. S. Santos et al., “One-Pot Synthesis of 1,2-Disubstituted 4-, 5-, 6-, and 7-Azaindoles from Amino-o-halopyridines via N-Arylation/Sonogashira/Cyclization Reaction,” Organic Letters, vol. 19, no. 19, pp. 5142–5145, Oct. 2017. [Online]. Available: [Link]

  • V. Snieckus et al., “Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance,” Angewandte Chemie International Edition, vol. 58, no. 22, pp. 7425-7429, May 2019. [Online]. Available: [Link]

  • B. S. Lee et al., “Direct C-2 Arylation of 7-Azaindoles: Chemoselective Access to Multiarylated Derivatives,” Organic Letters, vol. 15, no. 22, pp. 5846–5849, Nov. 2013. [Online]. Available: [Link]

  • S. Tumkevicius and J. Dodonova, “Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions (Review),” Chemistry of Heterocyclic Compounds, vol. 48, no. 2, pp. 260–277, Mar. 2012. [Online]. Available: [Link]

  • M. L. Minichino and G. A. Pinna, “Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine),” ResearchGate, Jan. 2002. [Online]. Available: [Link]

  • Y. Wang et al., “Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors,” RSC Medicinal Chemistry, vol. 11, no. 1, pp. 129-135, 2020. [Online]. Available: [Link]

  • P. Kannaboina et al., “Regio‐Selective C H Functionalization of 7‐Azaindoles,” Asian Journal of Organic Chemistry, vol. 5, no. 1, pp. 50-63, Jan. 2016. [Online]. Available: [Link]

  • G. V. M. Sharma, P. R. Krishna, and S. H. K. Reddy, “Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization,” Molecules, vol. 23, no. 10, p. 2673, Oct. 2018. [Online]. Available: [Link]

  • L. Ackermann et al., “Rhodium-Catalyzed Regioselective C–H Chlorination of 7-Azaindoles Using 1,2-Dichloroethane,” Organic Letters, vol. 16, no. 20, pp. 5354–5357, Oct. 2014. [Online]. Available: [Link]

  • X. Li, “The Asymmetric Buchwald–Hartwig Amination Reaction,” Angewandte Chemie International Edition, vol. 59, no. 32, pp. 13196-13222, Aug. 2020. [Online]. Available: [Link]

  • V. Snieckus et al., “Regioselective Functionalization of 7‐Azaindole by Controlled Annular Isomerism: The Directed Metalation‐Group Dance,” Scite.ai. [Online]. Available: [Link]

  • PubChem, “4-Bromo-1H-pyrrolo[2,3-b]pyridine,” PubChem. [Online]. Available: [Link]

  • S. Minakata, M. Komatsu, and Y. Ohshiro, “Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine via Its N-Oxide,” Synthesis, vol. 1992, no. 07, pp. 661-662, 1992. [Online]. Available: [Link]

  • R. H. Nolan and S. P. Nolan, “Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O) Cleavage Mediated by Air- and Moisture-Stable Pd(II)–NHC Precatalysts,” Organometallics, vol. 40, no. 7, pp. 917-925, Mar. 2021. [Online]. Available: [Link]

  • D. C. Leitch and K. Fagnou, “Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview,” Molecules, vol. 26, no. 19, p. 5769, Sep. 2021. [Online]. Available: [Link]

  • S. Comesse et al., “Pyrrolo-imidazo[1,2-a]pyridine Scaffolds through a Sequential Coupling of N-Tosylhydrazones with Imidazopyridines and Reductive Cadogan Annulation, Synthetic Scope, and Application,” The Journal of Organic Chemistry, vol. 84, no. 20, pp. 13146–13156, Oct. 2019. [Online]. Available: [Link]

  • J. D. G. Carretero and J. G. Taylor, “Robust Buchwald–Hartwig amination enabled by ball-milling,” Organic & Biomolecular Chemistry, vol. 18, no. 1, pp. 58-62, 2020. [Online]. Available: [Link]

  • Organic Chemistry Portal, “Sonogashira Coupling,” Organic Chemistry Portal. [Online]. Available: [Link]

  • J. Peng et al., “Synthesis of Dihydropyrrole Derivatives by a Palladium-Catalyzed Heck and Suzuki Cross-Coupling Cascade Reaction,” Synthesis, vol. 46, no. 14, pp. 1881-1885, 2014. [Online]. Available: [Link]

  • S. L. Buchwald et al., “Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation,” Journal of the American Chemical Society, vol. 135, no. 41, pp. 15353–15356, Oct. 2013. [Online]. Available: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Low Aqueous Solubility of Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Welcome to the Application Scientist Troubleshooting Guide. This resource is engineered for drug development professionals and researchers facing formulation challenges with Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-car...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Troubleshooting Guide. This resource is engineered for drug development professionals and researchers facing formulation challenges with Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS: 394223-02-0).

Due to its unique structural thermodynamics, this compound exhibits notoriously poor aqueous solubility, which can severely bottleneck both in vitro screening and in vivo pharmacokinetic (PK) profiling[1]. Below, we break down the mechanistic causes of its insolubility and provide field-proven, self-validating protocols to overcome them.

Mechanistic FAQ: Understanding the Molecule

Q: Why is Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate so insoluble in aqueous media? A: The insolubility of this compound is driven by a dual "brick dust" and "grease" thermodynamic profile[2]:

  • High Crystal Lattice Energy ("Brick Dust"): The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is highly planar. The pyrrole NH acts as a strong hydrogen bond donor, while the pyridine nitrogen acts as an acceptor. This allows the molecules to stack tightly in a crystalline lattice, requiring significant energy to break apart in a solvent[3].

  • High Lipophilicity ("Grease"): The addition of the 4-bromo group and the 2-methyl ester significantly increases the molecule's hydrophobicity (LogP). Unlike a carboxylic acid, the methyl ester cannot be ionized at physiological pH, stripping the molecule of potential ion-dipole interactions with water[1].

Q: Can I use pH adjustment (salt formation) to dissolve it? A: No, this is highly discouraged. While pH adjustment is a common strategy for ionizable drugs[4], the pyridine nitrogen in the 7-azaindole core is only very weakly basic (pKa ~ 4.0 - 5.0). Protonating it requires highly acidic media (pH < 2.0), which is physiologically incompatible for most assays. Furthermore, exposing the methyl ester to extreme pH (either acidic or basic) will trigger rapid ester hydrolysis, degrading your active pharmaceutical ingredient (API).

Formulation Decision Matrix

To select the correct solubilization strategy, you must align the formulation with your experimental endpoint.

FormulationWorkflow Start Endpoint Requirement? InVitro In Vitro Assays (Cell Culture / Biochemical) Start->InVitro InVivo In Vivo Dosing (PK / Efficacy Studies) Start->InVivo Cosolvent Co-solvent System (DMSO + Tween 80) InVitro->Cosolvent Route Administration Route? InVivo->Route IV Intravenous (IV) Route->IV PO Oral (PO) Route->PO Cyclo Cyclodextrin Complexation (HP-β-CD) IV->Cyclo PO->Cyclo ASD Amorphous Solid Dispersion (PVP-VA64) PO->ASD

Workflow for selecting the optimal solubilization strategy based on experimental endpoints.

In Vitro Assays: Co-Solvent Strategies

Q: How do I prepare stock solutions for cell-based assays without the compound crashing out? A: For in vitro work, the standard approach is utilizing Dimethyl Sulfoxide (DMSO) as a primary solvent, followed by dilution into an aqueous buffer containing a surfactant to prevent precipitation (Oswald ripening)[2].

Protocol: Self-Validating In Vitro Stock Preparation

  • Primary Stock: Dissolve the compound in 100% molecular-biology grade DMSO to a concentration of 10 mM. Causality: DMSO disrupts the intermolecular hydrogen bonding of the pyrrolo[2,3-b]pyridine core.

  • Intermediate Dilution: Dilute the 10 mM stock 1:10 into a transitional buffer containing 5% Tween-80 or 1% Bovine Serum Albumin (BSA).

  • Final Assay Dilution: Dilute the intermediate stock into your final aqueous assay media.

  • Validation Step: Measure the absorbance of the final media at 600 nm using a UV-Vis spectrophotometer. An OD600 > 0.05 indicates colloidal aggregation (precipitation). If this occurs, increase the surfactant ratio.

Quantitative Guidelines for Co-Solvents in Cell Culture

Exceeding these limits will result in solvent-induced cytotoxicity.

Co-Solvent / ExcipientMax Recommended Concentration (v/v)Primary Mechanism of Action
DMSO ≤ 0.5% (Preferably 0.1%)Disrupts crystal lattice energy
PEG 400 ≤ 1.0%Lowers aqueous dielectric constant
Tween 80 ≤ 0.1%Micellar solubilization / steric hindrance
BSA ≤ 1.0% (w/v)Non-specific hydrophobic binding

In Vivo IV/IP Dosing: Cyclodextrin Complexation

Q: I need to dose mice intravenously (IV), but co-solvents are causing toxicity. What is the alternative? A: For systemic injection, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for solubilizing highly lipophilic heterocycles like pyrrolo[2,3-b]pyridines[5]. HP-β-CD features a hydrophilic exterior for water solubility and a hydrophobic cavity that encapsulates the lipophilic 4-bromo and methyl ester moieties[6].

CyclodextrinMechanism Drug Drug (Hydrophobic) Complex Inclusion Complex (Water Soluble) Drug->Complex Thermodynamic Shift CD HP-β-CD (Empty Cavity) CD->Complex Encapsulation

Thermodynamic shift of the hydrophobic drug entering the HP-β-CD cavity.

Protocol: Preparation of a 10% w/v HP-β-CD Formulation

  • Vehicle Preparation: Dissolve 10 g of HP-β-CD in 80 mL of sterile Water for Injection (WFI). Stir until completely clear.

  • API Addition: Add the required mass of Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate directly to the vortexing HP-β-CD solution.

  • Equilibration (Critical Step): Sonicate the suspension in a water bath at 37°C for 30 minutes, followed by continuous magnetic stirring for 24 hours at room temperature. Causality: Inclusion complexation is an equilibrium-driven process; insufficient stirring time will result in incomplete solubilization[7].

  • Volume Adjustment: QS (quantum satis) to 100 mL with WFI.

  • Validation Step: Filter the solution through a 0.22 µm PVDF syringe filter. Analyze the filtrate via HPLC to confirm the exact concentration of the dissolved API before dosing.

In Vivo Oral Dosing: Amorphous Solid Dispersions (ASD)

Q: We are moving to oral efficacy studies. How do we overcome the dissolution rate-limiting step in the GI tract? A: For oral (PO) administration, converting the crystalline "brick dust" into an Amorphous Solid Dispersion (ASD) is the most effective strategy[4]. By trapping the molecule in a high-energy amorphous state within a polymer matrix (like PVP-VA64), you bypass the crystal lattice energy barrier entirely, leading to rapid supersaturation in gastrointestinal fluids[7].

Protocol: Solvent Evaporation Method for ASD Preparation

  • Co-dissolution: Dissolve 1 part Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate and 4 parts PVP-VA64 (1:4 ratio) in a volatile organic solvent system (e.g., Dichloromethane/Methanol 1:1 v/v). Ensure complete visual clarity.

  • Evaporation: Rapidly remove the solvent using a rotary evaporator set to 40°C under a high vacuum. Causality: Rapid evaporation freezes the drug molecules in the polymer matrix before they have time to nucleate and form crystals[7].

  • Secondary Drying: Place the resulting film in a vacuum desiccator for 24 hours to remove residual solvent traces.

  • Milling: Gently mill the solid dispersion into a fine powder.

  • Validation Step: Perform Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC). Self-Validation: The absence of sharp diffraction peaks (PXRD) or a distinct melting endotherm (DSC) confirms a successful amorphous conversion[4].

References
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Evaluation of Solid–Liquid Equilibria for Ternary Pharmaceutical Compound + Water + Cyclodextrin or Its Derivative Systems with Wilson and Modified Chrastil Models. Taylor & Francis. Available at:[Link]

  • Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. Available at:[Link]

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex purification landscape of Methyl 4-bromo-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex purification landscape of Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate . This azaindole building block is highly valuable in kinase inhibitor synthesis, but its amphoteric nature and susceptibility to side reactions require precise, mechanistically grounded purification strategies.

Mechanistic Origins of Common Impurities

Understanding the causality behind impurity formation is the first step in designing a self-validating purification protocol.

  • Regioisomers (6-bromo and 4,6-dibromo): During the standard synthesis of the 4-bromo-7-azaindole core via the N-oxide precursor, bromination (e.g., using methanesulfonic anhydride and tetramethylammonium bromide) is not perfectly regioselective. Nucleophilic attack occurs primarily at the electronically favored C4 position, but the C6 position remains competitive. This typically results in an 8:1:1 mixture of the 4-bromo target, 6-bromo isomer, and 4,6-dibromo over-reaction product[1].

  • Hydrolysis Byproducts: The electron-withdrawing nature of both the azaindole core and the C4-bromine atom renders the C2-methyl ester highly electrophilic. Exposure to basic aqueous conditions during workup frequently causes premature ester hydrolysis, yielding 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.

  • Chromatographic Streaking: The 7-azaindole core possesses a weakly basic pyridine nitrogen (pKa ~4.6) and a weakly acidic pyrrole nitrogen[2]. This amphoteric profile leads to severe hydrogen bonding with the acidic silanol groups on standard normal-phase silica, causing band broadening and co-elution.

ImpurityPathway SM 7-Azaindole N-oxide Precursor Bromination Bromination (Ms2O, Me4NBr) SM->Bromination Target 4-Bromo Target (Desired) Bromination->Target Major Regio1 6-Bromo Isomer (Impurity) Bromination->Regio1 Minor Regio2 4,6-Dibromo (Impurity) Bromination->Regio2 Over-reaction Hydrolysis Base-Catalyzed Hydrolysis Target->Hydrolysis Workup AcidImp Carboxylic Acid (Impurity) Hydrolysis->AcidImp

Fig 1: Mechanistic pathway of impurity formation during 7-azaindole bromination and workup.

Troubleshooting FAQs

Q1: Why am I seeing a significant amount of the 6-bromo and 4,6-dibromo regioisomers in my crude NMR? A1: This is a mechanistic consequence of the N-oxide bromination route. Because the 6-position is also susceptible to nucleophilic attack, you will inherently generate a mixture of isomers[1]. These cannot be easily removed by standard extraction and require stringent chromatographic separation (See Protocol B).

Q2: My product is streaking severely on normal-phase silica gel. How can I improve resolution? A2: The amphoteric nature of the 7-azaindole core causes secondary interactions with silica[2]. To suppress this, you must deactivate the acidic silanols. Pre-treat your column with 1-2% Triethylamine (Et3N) in your mobile phase, or switch to basic alumina.

Q3: LC-MS shows a mass corresponding to [M-14] (loss of a methyl group). What is this impurity? A3: This is the carboxylic acid hydrolysis byproduct. To prevent this, avoid prolonged exposure to strong bases (like NaOH) during the neutralization of the bromination step. Quench with a milder buffer (e.g., saturated NaHCO3) and process the organic layers rapidly.

Q4: Normal-phase chromatography isn't separating the 4-bromo and 6-bromo isomers. What is the alternative? A4: Regioisomers often have nearly identical dipole moments in non-polar solvent systems. Reverse-phase HPLC is highly effective here. Using a specialized reverse-phase column with a mobile phase of Acetonitrile/Water and 0.1% Formic Acid provides baseline resolution by exploiting subtle differences in hydrodynamic volume[3].

Validated Purification Workflows (Step-by-Step)

To achieve >98% purity, implement this self-validating, three-tier purification system. Each step is designed to orthogonally target a specific class of impurity.

Protocol A: Chemoselective Acid-Base Extraction (Target: Carboxylic Acid Impurity)

Causality: The carboxylic acid impurity has a pKa of ~3-4, while the target methyl ester is neutral. By controlling the pH, we can selectively partition the acid into the aqueous phase.

  • Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 20 mL/g of crude).

  • Wash the organic layer twice with an equal volume of 5% aqueous Sodium Bicarbonate (NaHCO3) solution (pH ~8.5).

  • Validation Check: The aqueous layer should contain the deprotonated carboxylic acid. You can verify this by acidifying a small aliquot of the aqueous layer to pH 2 with 1M HCl; a white precipitate confirms the successful removal of the acid impurity.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Modified Normal-Phase Flash Chromatography (Target: Dibromo & Polar Impurities)

Causality: Et3N competitively binds to acidic silanols, preventing the target molecule's pyridine nitrogen from tailing[2].

  • Prepare the mobile phase: Dichloromethane (DCM) and Methanol (MeOH) in a 95:5 ratio, supplemented with 1% Triethylamine (Et3N).

  • Slurry-pack the silica gel column with the mobile phase.

  • Load the sample using the dry-loading technique (adsorbed onto Celite) to ensure a narrow injection band.

  • Elute the column. Expected Elution Order: The less polar 4,6-dibromo impurity elutes first, followed by the target 4-bromo ester (co-eluting with trace 6-bromo isomer), and finally the highly polar N-oxide starting materials.

Protocol C: Reverse-Phase Preparative HPLC (Target: 6-Bromo Regioisomer)

Causality: Formic acid ensures the pyridine nitrogen remains protonated, improving peak shape and MS compatibility[3].

  • Column: C18 Preparative Column (e.g., 5 µm, 250 x 21.2 mm).

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 60% B over 20 minutes at a flow rate of 20 mL/min.

  • Detection: UV at 254 nm. Collect the major peak. The 4-bromo target typically elutes slightly after the 6-bromo isomer due to differences in localized polarity.

PurificationWorkflow Crude Crude Mixture (Target + Impurities) AcidBase Acid-Base Extraction (pH 8.5) Crude->AcidBase AqLayer Aqueous Layer (Carboxylic Acid) AcidBase->AqLayer Removes Acid OrgLayer Organic Layer (Esters + Isomers) AcidBase->OrgLayer Silica Silica Gel Chromatography (DCM:MeOH + 1% Et3N) OrgLayer->Silica Isomers Regioisomers Eluted Silica->Isomers Separation PreTarget Enriched Target Silica->PreTarget Recryst Recrystallization (EtOAc/Hexanes) PreTarget->Recryst Pure Pure Methyl 4-bromo-1H- pyrrolo[2,3-b]pyridine-2-carboxylate Recryst->Pure >98% Purity

Fig 2: Multi-tier purification workflow for isolating the target ester from crude mixtures.

Quantitative Data & Metrics

The following table summarizes the quantitative parameters for identifying and clearing the most common impurities associated with this compound.

Impurity ProfileMechanistic OriginAnalytical DetectionPrimary Removal StrategyExpected Clearance Rate
6-Bromo Isomer Competing nucleophilic attack during N-oxide brominationNMR (Shift in aromatic protons), HPLCReverse-Phase Prep HPLC (Protocol C)> 99%
4,6-Dibromo Over-reaction with brominating agentLC-MS ([M+H]+ showing dibromo isotope pattern)Normal-Phase Silica Gel (Protocol B)~ 95%
Carboxylic Acid Base-catalyzed hydrolysis of C2-methyl esterLC-MS ([M-14]), pH-dependent solubilityChemoselective Extraction (Protocol A)> 99%
N-oxide SM Incomplete conversionTLC (Highly polar spot, baseline retention)Normal-Phase Silica Gel (Protocol B)> 98%

References[3] Separation of 1H-Pyrrolo[2,3-b]pyridine, 2,3-dihydro-1,3,3-trimethyl-2-methylene- on Newcrom R1 HPLC column, SIELC Technologies. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcFLsu4due-vuPki7hjT0R42KPZLSBftw948N0Dr4KbyGtSQ8Zuv0_YvIvvR4li4qNiYWoWi0sTfLNqw0MCEyCQoHFnQyaSKBWeHAsVWEOaVbB1acTX7dbYJzMDhkTVE5mrKdi_YO6LVLibjOnEZXEhXqFlkWy5JkmLJ5ohHPqrEQLFkm4E2o_D2UdX6U5NJ0TDMt_mWK3J6_ZHymRrPtqmXcUPSNBIyOuRokMNDXHEq0=[1] Concise and Efficient Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine, Organic Letters. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG08UYbBwMpBTY5mR6_qloW4T8mxKGHgbs3q1Vt2dqA_E8p0qZH0OPFGBUHNGzRB2JZgw2c99G7RBQjWa_fJEIDNlU0FU_oSQN4BD8xigIEsPihr3I0Rx5kedjDW5YB8_XqqdZWqA==[2] Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine), Current Organic Chemistry / ResearchGate. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHB7tAJKErZ8J7SU36V5irmvQDgKKvwtRVcYY8NgIBmBjI4Shl1f-f-OHBm3ObsiFupPT0uEaoL-zQeNiymZvxA9VfHU1vmsEY5dR1ZTtGLyhfXkifVGXAyBD4fNU_NmPUDuqo3RE4qfIFaaL9KPfDvYiW3SEeq1bO0hbDXWYO6kLcaBknLWwJDLkuFdLL2QRBkfyaHxk6KBxqvkoTvLveCCnypFUUp0_p9Uf0rPg==

Sources

Troubleshooting

Technical Support Center: Optimizing Palladium-Catalyzed Couplings of Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the palladium-catalyzed coupling of Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. This guide is designed to provide not just procedural steps, but a deeper understanding of the underlying chemical principles to empower you in your experimental design and execution.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the optimization of palladium catalyst loading for the coupling of Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.

Q1: What is a typical starting catalyst loading for cross-coupling reactions with this substrate?

For initial screening experiments with Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a palladium catalyst loading in the range of 1-5 mol% is a common starting point.[1] A loading of 2-3 mol% is often a reasonable initial concentration for novel substrates.[1] For more challenging coupling partners or when using less active catalyst systems, a slightly higher initial loading may be necessary to ensure the reaction proceeds.[2] Subsequent optimization efforts should aim to reduce the catalyst loading to minimize costs and residual palladium in the final product.[3]

Q2: How does the choice of ligand impact the optimal catalyst loading?

The ligand plays a crucial role in stabilizing the active palladium(0) species and facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[4][5][6] Bulky, electron-rich phosphine ligands, such as SPhos, XPhos, and RuPhos, are often employed for challenging substrates like heteroaromatic halides.[2][5] These ligands can enhance catalyst activity, allowing for lower catalyst loadings.[5] Conversely, less effective ligands may require a higher catalyst loading to achieve the desired conversion.[4] Therefore, ligand screening is a critical step in optimizing the catalyst loading.[2]

Q3: What are the most common palladium precatalysts for this type of coupling, and how does the choice of precatalyst affect the reaction?

Commonly used palladium precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and preformed palladium-ligand complexes (e.g., PEPPSI™-type precatalysts).[7] Pd(II) precatalysts like Pd(OAc)₂ require in situ reduction to the active Pd(0) species.[4][8] Inefficient reduction can lead to a lower concentration of the active catalyst, necessitating higher initial loadings.[8] Preformed Pd(0) sources or precatalysts that readily generate the active species can often be used at lower loadings. The choice of palladium source can significantly influence the reaction outcome, and its performance can be dependent on the ligand class and reaction conditions.[9]

Q4: Can the reaction solvent influence the required catalyst loading?

Yes, the solvent choice is critical as it affects the solubility of reagents, reaction kinetics, and catalyst stability.[2][10][11] For Suzuki-Miyaura couplings, common solvents include toluene, dioxane, and DMF, often with the addition of water.[2] The solvent can influence the aggregation of the palladium catalyst and the rate of catalyst deactivation.[10][12] A solvent screen is often a necessary step in the optimization process to find conditions that promote catalyst longevity, potentially allowing for a reduction in catalyst loading.[2]

II. Troubleshooting Guide

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Q: My cross-coupling reaction with Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is not working, or the yield is very low. What are the first things I should check?

A: When a cross-coupling reaction fails or provides a low yield, a systematic check of the fundamental reaction parameters is the best approach. Here are the initial steps to take:

  • Integrity of Reagents and Solvents:

    • Purity: Ensure all reagents, including the aryl halide, coupling partner (e.g., boronic acid), and base, are of high purity as impurities can poison the catalyst.[4]

    • Anhydrous and Degassed Solvents: The presence of oxygen and water can be detrimental to the catalytic cycle.[4] Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species.[4] It is crucial to use anhydrous solvents and thoroughly degas them.[4]

  • Catalyst and Ligand Activity:

    • Precatalyst Activation: Many modern cross-coupling reactions utilize stable Pd(II) precatalysts that require in situ reduction to the active Pd(0) species.[4] Inefficient activation will lead to a low concentration of the active catalyst.[4]

    • Ligand Integrity: Phosphine ligands are susceptible to oxidation.[4] Ensure that the ligand has been stored under an inert atmosphere and has not degraded.[4]

  • Reaction Setup and Inert Atmosphere:

    • Exclusion of Air: The reaction vessel must be properly purged with an inert gas (argon or nitrogen) to remove all traces of oxygen.[4]

Issue 2: Formation of Palladium Black

Q: My reaction mixture turns black and stalls. Is this palladium black, and how can I prevent it?

A: The formation of a black precipitate is a strong indication of catalyst decomposition into palladium black, an inactive, agglomerated form of palladium metal.[2][13] This is a common deactivation pathway.

  • Possible Causes:

    • High Temperature: Excessive heat can accelerate catalyst decomposition.[2]

    • Suboptimal Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst. If the ligand is not effective, the catalyst is more prone to decomposition.[4]

    • Inappropriate Solvent: The choice of solvent can impact catalyst stability.[1]

  • Suggested Solutions:

    • Temperature Optimization: Try running the reaction at the lowest temperature that still provides a reasonable rate.[2]

    • Ligand Screening: Screen a panel of ligands to find one that better stabilizes the catalyst.

    • Solvent Screening: Evaluate different solvents to identify one that improves catalyst stability. For instance, highly polar aprotic solvents like DMF or NMP can sometimes help stabilize the catalytic species.[1]

Issue 3: Significant Formation of Side Products

Q: I am observing significant amounts of side products, such as homocoupling of my coupling partner or dehalogenation of my starting material. How can I minimize these?

A: Side product formation is often linked to the catalyst system and reaction conditions.

  • Homocoupling:

    • Cause: This can be promoted by the presence of oxygen or high catalyst concentrations.[1]

    • Solution: Rigorously degassing the reaction mixture and optimizing (often by decreasing) the catalyst loading can help suppress homocoupling.[1]

  • Protodeboronation (in Suzuki-Miyaura coupling):

    • Cause: If you are using a boronic acid, its decomposition before cross-coupling is a common side reaction, influenced by the base and the presence of water.[1]

    • Solution: Using anhydrous solvents, a dry base, or switching to more stable boronic esters (like pinacol esters) can mitigate this issue.[1]

  • Dehalogenation:

    • Cause: Dehalogenation of the starting aryl halide can be a significant side reaction, particularly with electron-rich or heteroaromatic halides. This can be influenced by the choice of base, solvent, and temperature.

    • Solution: Careful optimization of reaction parameters is key. Screening different bases and solvents, and lowering the reaction temperature may reduce the extent of dehalogenation.

III. Protocol Optimization Strategies

A systematic approach is crucial for efficiently optimizing the palladium catalyst loading. The following is a generalized workflow for a screening experiment.

Experimental Workflow: Catalyst Loading Screen

This protocol provides a framework for systematically varying the catalyst loading to identify the optimal concentration.

Materials:

  • Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

  • Desired coupling partner (e.g., boronic acid or amine)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous and degassed solvent (e.g., dioxane, toluene)

  • Reaction vials suitable for heating under an inert atmosphere

Procedure:

  • Reaction Assembly: In a glovebox or under a stream of inert gas, add the base (e.g., 2.0 equivalents) to a series of reaction vials. Add the coupling partner (e.g., 1.2 equivalents). Add Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 equivalent).

  • Catalyst/Ligand Addition: Prepare stock solutions of the palladium precatalyst and ligand in the degassed solvent. Add the appropriate volume of the stock solutions to each vial to achieve the desired catalyst loadings (e.g., 0.5, 1, 2, and 5 mol%).

  • Solvent Addition: Add the degassed solvent to bring all reactions to the same final concentration.

  • Reaction Execution: Seal the vials and place them in a preheated heating block or oil bath.

  • Monitoring and Analysis: Monitor the reactions by a suitable method (e.g., TLC, LC-MS, or GC-MS) at regular intervals.[4] After the reaction is complete, quench the reactions, and analyze the crude mixture to determine the conversion and yield for each catalyst loading.[1]

Data Presentation

Summarize the results of your screening experiments in a table for easy comparison.

Catalyst Loading (mol%)Conversion (%)Yield (%)Key Observations
0.54540Slow reaction, incomplete conversion
1.09590Good conversion and yield
2.0>9996Excellent conversion and yield
5.0>9995No significant improvement over 2 mol%, potential for increased side products
Visualization of Concepts

Diagrams can aid in understanding complex processes. Below are representations of a generalized catalytic cycle and a troubleshooting decision tree.

Catalytic Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition R¹-X R¹-Pd(II)Ln-X R¹-Pd(II)Ln-X Oxidative Addition->R¹-Pd(II)Ln-X Transmetalation Transmetalation R¹-Pd(II)Ln-X->Transmetalation R²-M R¹-Pd(II)Ln-R² R¹-Pd(II)Ln-R² Transmetalation->R¹-Pd(II)Ln-R² Reductive Elimination Reductive Elimination R¹-Pd(II)Ln-R²->Reductive Elimination Reductive Elimination->Pd(0)Ln Product (R¹-R²) Product (R¹-R²) Reductive Elimination->Product (R¹-R²)

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.[4][5][14]

Troubleshooting Tree start Low or No Yield check_reagents Check Reagent Purity & Integrity start->check_reagents check_atmosphere Ensure Inert Atmosphere start->check_atmosphere check_catalyst Verify Catalyst/Ligand Activity start->check_catalyst optimize_conditions Systematically Optimize Conditions start->optimize_conditions ligand_screen Screen Ligands optimize_conditions->ligand_screen solvent_screen Screen Solvents optimize_conditions->solvent_screen base_screen Screen Bases optimize_conditions->base_screen temp_screen Optimize Temperature optimize_conditions->temp_screen

Sources

Optimization

Technical Support Center: Troubleshooting Storage Degradation of Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stability issues when handling functionalized 7-azaindoles. Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stability issues when handling functionalized 7-azaindoles. Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a highly versatile building block in drug discovery (particularly for kinase inhibitors), but its multi-functional nature makes it inherently vulnerable to environmental stress.

Rather than relying on generic storage advice, this guide explores the exact chemical causality behind the degradation of this compound and provides self-validating, step-by-step protocols to ensure your Active Pharmaceutical Ingredient (API) maintains its structural integrity.

Part 1: Diagnostic Matrix for Degradation

When troubleshooting batch degradation, your first step should always be identifying the degradation product via LC-MS. Below is a quantitative summary mapping the expected degradation profiles to their environmental triggers.

Degradation TriggerPrimary MechanismCharacteristic LC-MS ShiftReaction Kinetics / ThresholdPrevention Strategy
Moisture + Heat Ester Hydrolysis-14 Da (Loss of -CH₃, addition of -H)Accelerated >25°C, RH >50%Vacuum desiccation, -20°C storage
UV/Vis Light Photolytic Dehalogenation-79 Da (Loss of Br, replacement by H)Rapid under 254 nm / 365 nm UVAmber glass vials, dark storage
Oxygen (Air) Pyridine N-Oxidation+16 Da (Addition of Oxygen)Gradual over months in ambient airArgon backfill, hermetic sealing
Part 2: Core Troubleshooting Q&A
Q1: My LC-MS shows a major impurity with a mass reduction of ~14 Da. What is happening, and why?

Expert Insight: A mass loss of 14 Da typically corresponds to the conversion of the methyl ester (-COOCH₃) to a carboxylic acid (-COOH) via hydrolysis. APIs containing ester moieties are inherently prone to hydrolysis in the presence of moisture, a process that can be catalyzed by trace acidic or basic conditions[1]. Causality: The ester group at the C2 position of the 7-azaindole ring is highly electrophilic. The electron-withdrawing nature of the bromo-pyridine ring further polarizes the carbonyl carbon, lowering the activation energy for nucleophilic attack by water. Resolution: Store the compound in a tightly sealed container with anhydrous desiccant packs. Ensure the storage temperature is kept at -20°C, as lowered thermal energy exponentially decreases the kinetic rate of hydrolytic degradation[2].

Q2: We left the compound on the benchtop for a few days, and it changed color. LC-MS shows a loss of the bromine isotope pattern. Why is it light-sensitive?

Expert Insight: Halogenated pyridines, particularly bromo- and iodo-derivatives, are notoriously sensitive to ultraviolet (UV) and visible light. The C-Br bond in this compound is prone to homolytic cleavage upon photon absorption, generating a highly reactive aryl radical[3]. Causality: The 7-azaindole core acts as a chromophore, absorbing UV light. The absorbed energy facilitates the dissociation of the relatively weak C-Br bond. The resulting radical can abstract a hydrogen atom from surrounding solvents or atmospheric moisture, leading to a dehalogenated degradation product[4]. Resolution: All handling must be done under low-actinic lighting. Storage must strictly utilize amber glass vials or opaque secondary containers to block UV transmittance.

Q3: Over long-term storage, we observe a +16 Da impurity. Is this oxidation, and how does the 7-azaindole core contribute?

Expert Insight: Yes, a +16 Da shift indicates N-oxidation. The 7-azaindole system contains two nitrogen atoms: the pyrrole nitrogen (N1) and the pyridine nitrogen (N7). The pyridine nitrogen possesses a lone pair of electrons orthogonal to the pi-system, making it highly susceptible to oxidation by atmospheric oxygen or reactive oxygen species (ROS), forming an N-oxide[5]. Causality: While the electron-withdrawing bromine atom at C4 slightly deactivates the ring, prolonged exposure to ambient oxygen is sufficient to drive N-oxidation, a known reactivity pathway for 7-azaindoles[6]. Resolution: Implement an inert gas purging protocol before sealing the storage vial. Argon is preferred over Nitrogen as it is denser than air and settles over the solid compound, creating a protective blanket.

Part 3: Visualizing the Degradation Logic

Degradation API Methyl 4-bromo-1H-pyrrolo [2,3-b]pyridine-2-carboxylate Hydrolysis Ester Hydrolysis (Moisture/Heat) API->Hydrolysis H2O, ΔT Photo Photodegradation (UV/Vis Light) API->Photo Oxidation N-Oxidation (Oxygen/ROS) API->Oxidation O2 Deg1 Carboxylic Acid Derivative (-14 Da) Hydrolysis->Deg1 Deg2 Dehalogenated Core (-79 Da, Loss of Br) Photo->Deg2 Deg3 7-Azaindole N-oxide (+16 Da) Oxidation->Deg3

Caption: Logical pathways of degradation for the 7-azaindole derivative.

Part 4: Self-Validating Experimental Protocols

To ensure trust and reproducibility, implement the following self-validating workflows. A self-validating system means the protocol includes built-in analytical checks to confirm success and establish an internal baseline.

Methodology 1: Forced Degradation Stress Testing

Objective: Proactively map the specific retention times of degradation products for your internal analytical library before long-term storage[7].

  • Hydrolytic Stress: Dissolve 5 mg of the compound in 1 mL of THF/Water (1:1). Add 10 µL of 0.1 M HCl. Stir at 40°C for 24 hours. Neutralize and analyze via LC-MS to identify the carboxylic acid peak (-14 Da).

  • Photolytic Stress: Dissolve 5 mg in 1 mL of Acetonitrile. Place in a clear quartz vial and expose to a 365 nm UV lamp for 4 hours. Analyze via LC-MS to identify the dehalogenated peak (-79 Da).

  • Oxidative Stress: Dissolve 5 mg in 1 mL of Acetonitrile. Add 50 µL of 3% H₂O₂. Stir at room temperature for 12 hours. Analyze via LC-MS to identify the N-oxide peak (+16 Da).

Methodology 2: Inert Storage & Handling Protocol

Objective: Prevent hydrolysis, photolysis, and N-oxidation during long-term storage.

  • Drying: Transfer the required mass of Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate into a clean, dry amber glass vial. Place the open vial in a vacuum desiccator containing P₂O₅ or Drierite for 12 hours at room temperature to remove surface moisture.

  • Inert Gas Purging: Transfer the desiccator to a glove box or use a Schlenk line. Gently purge the vial with high-purity Argon (99.999%) for 60 seconds. Causality note: Argon displaces oxygen and moisture effectively at the bottom of the vial.

  • Sealing: Seal the vial tightly with a PTFE-lined cap. Wrap the cap junction with Parafilm to prevent atmospheric gas exchange.

  • Storage: Store the sealed vial in a -20°C freezer.

  • Validation Check: After 6 months, dissolve a 1 mg aliquot in anhydrous LC-MS grade acetonitrile and run a purity check. The area-under-curve (AUC) for the parent mass should remain >99%.

Workflow Start Vacuum Desiccation Purge Argon Purge (Displace O2/H2O) Start->Purge Remove H2O Seal Amber Vial + PTFE Cap Purge->Seal Inert Env. Store Storage at -20°C Seal->Store Block UV Test LC-MS Validation Check Store->Test 6-Month Check

Caption: Step-by-step optimal storage and validation workflow.

References
  • How to Predict API Stability and Degradation from Its Chemical Structure Source: Pharma Specialists URL:[Link]

  • Storage Stability Study of Salicylate-based Poly(anhydride-esters) Source: NIH / PMC URL:[Link]

  • Biodegradation of pyridine under UV irradiation Source: ResearchGate URL:[Link]

  • Structure, Vibrational Spectra, and Cryogenic Matrix Photochemistry of 6-Bromopyridine-2-carbaldehyde Source: MDPI URL:[Link]

  • Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis Source: RSC Publishing URL:[Link]

Sources

Troubleshooting

Technical Support Center: Suppressing Debromination in Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Cross-Couplings

Welcome to the advanced troubleshooting center for cross-coupling reactions involving Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate . This 7-azaindole derivative is highly valued in drug discovery, but its struc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting center for cross-coupling reactions involving Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate . This 7-azaindole derivative is highly valued in drug discovery, but its structural electronics make it notoriously susceptible to hydrodebromination (protodehalogenation) during palladium-catalyzed couplings.

This guide synthesizes mechanistic causality, field-proven optimization strategies, and self-validating protocols to help you eliminate this side reaction and maximize your target yield.

Mechanistic Causality: The Origin of Debromination

To solve debromination, we must first understand its thermodynamic and kinetic drivers. Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate features an electron-deficient pyridine ring further deactivated by an electron-withdrawing methyl ester at the C2 position.

This extreme electron deficiency makes the C4–Br bond highly reactive toward oxidative addition by Pd(0). However, if the subsequent transmetalation step is kinetically slow (due to steric hindrance or unoptimized ligands), the resulting Ar–Pd(II)–Br intermediate stalls in the catalytic cycle. During this stalled phase, the complex can abstract a hydride from protic solvents, alkoxide bases, or even the boronic ester backbone[1]. This off-cycle Pd(II)–H species rapidly undergoes reductive elimination, yielding the undesired debrominated 7-azaindole[2].

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Fast) Pd0->OxAdd PdII Ar-Pd(II)-Br Intermediate OxAdd->PdII Transmet Transmetalation (Rate-Limiting) PdII->Transmet Desired Pathway Hydride Hydride Abstraction (Solvent/Base/Ligand) PdII->Hydride Competing Pathway PdII_Ar Ar-Pd(II)-Ar' Transmet->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Cross-Coupled Product RedElim->Product PdII_H Ar-Pd(II)-H Off-Cycle Intermediate Hydride->PdII_H RedElim_H Reductive Elimination PdII_H->RedElim_H RedElim_H->Pd0 Byproduct Debrominated Azaindole (Side Product) RedElim_H->Byproduct

Caption: Catalytic cycle of Suzuki coupling highlighting the competing off-cycle protodehalogenation pathway.

Troubleshooting FAQs

Q1: I am observing >30% of the debrominated azaindole byproduct. What is the primary hydride source? A1: The hydride source is highly dependent on your reaction matrix. If you are using alcohols (e.g., ethanol, isopropanol) or aqueous conditions, these protic solvents are the primary culprits, acting as proton/hydride donors[3]. If you are under anhydrous conditions, β-hydride elimination can occur from alkoxide bases or even the alkyl backbone of certain boronic esters (like neopentyldiol esters)[4]. Solution: Switch to strictly anhydrous, aprotic solvents like 1,4-dioxane or toluene[5].

Q2: How does the choice of phosphine ligand influence the competition between cross-coupling and debromination? A2: Ligand selection is the most critical variable. Standard bidentate ligands like dppf often fail with electron-deficient 4-bromo-7-azaindoles because they do not sufficiently accelerate transmetalation. Bulky, electron-rich dialkylbiaryl phosphines (e.g., XPhos , SPhos ) or rigid bidentate ligands (e.g., Xantphos ) push the equilibrium toward transmetalation and reductive elimination before hydride abstraction can occur[6][7].

Q3: My protocol uses Pd(dppf)Cl₂ and Na₂CO₃ in EtOH/H₂O. Why is this failing for this specific substrate? A3: This classic Suzuki condition is a "perfect storm" for debromination of this substrate. The EtOH/H₂O mixture provides abundant hydride/proton sources. Na₂CO₃ in water creates hydroxide ions, which can coordinate to palladium and facilitate hydride transfer. Furthermore, the ester group at C2 is highly susceptible to basic hydrolysis in aqueous conditions, leading to a complex mixture of hydrolyzed and debrominated products.

Q4: Can microwave irradiation actually prevent debromination? A4: Yes. Microwave irradiation rapidly superheats the reaction mixture, drastically reducing the overall reaction time from hours to minutes. Because transmetalation has a higher activation energy barrier than hydride abstraction in these systems, rapid thermal input favors the kinetic cross-coupling pathway. Studies on related 3-bromo-pyrazolo-pyrimidines have shown that switching from conventional heating (12 h) to microwave irradiation (40 min) completely eliminated debromination[6].

Diagnostic Decision Tree

Use the following logical workflow to isolate the root cause of debromination in your specific setup.

Workflow Start High Debromination Observed (>10%) CheckSolvent Check Solvent System Start->CheckSolvent Protic Protic (EtOH, MeOH)? CheckSolvent->Protic SwitchSolvent Switch to Aprotic (Dioxane, Toluene) Protic->SwitchSolvent Yes CheckLigand Check Ligand Protic->CheckLigand No SlowTM Slow Transmetalation? CheckLigand->SlowTM SwitchLigand Use Bulky, Electron-Rich (XPhos, Xantphos) SlowTM->SwitchLigand Yes CheckBase Check Base SlowTM->CheckBase No StrongBase Strong Alkoxide/Aqueous? CheckBase->StrongBase SwitchBase Use Anhydrous Cs2CO3 or K3PO4 StrongBase->SwitchBase Yes

Caption: Step-by-step diagnostic workflow to systematically eliminate hydride sources and accelerate transmetalation.

Quantitative Optimization Matrix

The table below summarizes the expected outcomes when altering reaction parameters for Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate couplings, based on established literature trends for 7-azaindole and related electron-deficient heterocycles[6][7].

Catalyst / LigandBaseSolvent SystemTemp / MethodEst. Yield (%)Est. Debromination (%)Notes
Pd(dppf)Cl₂Na₂CO₃ (aq)EtOH / H₂O80°C (Conventional)< 20%> 60% Protic solvent acts as H-donor; ester hydrolysis likely.
Pd(PPh₃)₄K₂CO₃DMF / H₂O100°C (Conventional)35%45% Slow transmetalation allows off-cycle decay[8].
Pd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane (Anhydrous)100°C (Conventional)85%< 5% Optimal for C-N/C-O and difficult C-C couplings[7].
XPhos-Pd-G2 / XPhosK₃PO₄1,4-Dioxane (Anhydrous)135°C (Microwave)> 90%Not Detected Rapid heating overcomes activation barrier instantly[6].

Self-Validating Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol utilizes an anhydrous, aprotic environment with a highly active Buchwald precatalyst to outcompete the debromination pathway.

Self-Validation Mechanism: By taking an LC-MS aliquot at exactly 30 minutes, you can verify the ratio of Product (M+H) to Debrominated Byproduct (M-Br+H). If the byproduct exceeds 5% at this stage, the system is contaminated with moisture or oxygen, and the reaction should be aborted and degassed more rigorously.

Materials Required:
  • Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.5 equiv)

  • XPhos-Pd-G2 (0.02 equiv, 2 mol%)

  • XPhos ligand (0.04 equiv, 4 mol%)

  • Anhydrous K₃PO₄ or Cs₂CO₃ (2.5 equiv)

  • Anhydrous 1,4-Dioxane (degassed)

Step-by-Step Methodology:
  • Preparation (Glovebox or Schlenk line): To an oven-dried microwave vial equipped with a magnetic stir bar, add the 7-azaindole starting material, arylboronic acid, XPhos-Pd-G2, XPhos, and the anhydrous base.

  • Atmosphere Control (Critical): Seal the vial with a septum cap. Evacuate and backfill the vial with high-purity Argon three times. Note: Oxygen deactivates Pd(0), stalling the cycle and increasing the likelihood of side reactions.

  • Solvent Addition: Inject anhydrous, sparged 1,4-dioxane (0.2 M relative to the starting material) through the septum.

  • Reaction Execution:

    • Microwave Method (Preferred): Irradiate the mixture at 135°C for 30–40 minutes.

    • Conventional Method: Heat in a pre-equilibrated oil bath at 100°C for 2–4 hours.

  • In-Process Control (IPC): At 30 minutes, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Check for m/z corresponding to the debrominated mass (Starting Material Mass - 79 Da).

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The ester group provides a distinct polarity handle, ensuring easy separation from any trace debrominated byproduct.

References

  • Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. Journal of Organic Chemistry, 89, 16195-16202. Retrieved from [Link]

  • National Institutes of Health (PMC). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved from[Link]

  • National Institutes of Health (PMC). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Retrieved from[Link]

  • Royal Society of Chemistry. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]

  • ACS Publications. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Retrieved from[Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Spectra Comparison Guide: Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate Isomers

Executive Summary & Scientific Context The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for indole in the development of AT...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for indole in the development of ATP-competitive kinase inhibitors targeting Janus Kinases (JAK) and Aurora kinases[1]. During the synthesis of these therapeutics, halogenated intermediates such as Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate are critical building blocks for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings).

However, the regioselective bromination of the 7-azaindole core often yields a mixture of positional isomers. Differentiating the 4-bromo, 5-bromo, and 6-bromo isomers is a frequent analytical bottleneck. This guide provides a definitive, causality-driven framework for distinguishing these isomers using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanistic Logic of Isomer Differentiation

The foundation of distinguishing these isomers relies on the electronic environment of the pyridine ring and the resulting spin-spin coupling networks.

  • Electronegativity & Deshielding: The nitrogen atom in the pyridine ring (N7) strongly withdraws electron density via inductive and resonance effects. Consequently, the proton at the C6 position (adjacent to N7) is the most deshielded and will consistently appear furthest downfield (typically > 8.2 ppm) [2].

  • The Heavy Atom Effect: In 13 C NMR, the attachment of a heavy bromine atom causes a distinct upfield shift of the ipso carbon compared to an unsubstituted analog, aiding in pinpointing the substitution site.

  • Coupling Constants ( J ): The dihedral angles and bond orders within the fused bicyclic system dictate the scalar coupling.

    • Ortho coupling ( 3J ): The J4,5​ coupling (~8.0 Hz) is significantly larger than the J5,6​ coupling (~5.0–5.5 Hz) due to the heteroatom's perturbation of the bond order.

    • Meta coupling ( 4J ): The J4,6​ coupling is small (~2.0 Hz) and serves as the definitive diagnostic feature for the 5-bromo isomer.

IsomerLogic Start Analyze Pyridine Ring Protons (1H NMR) Coupling Determine Coupling Constants (J) Start->Coupling Ortho56 J ≈ 5.0 - 5.5 Hz (H5-H6 ortho) Coupling->Ortho56 Meta46 J ≈ 2.0 Hz (H4-H6 meta) Coupling->Meta46 Ortho45 J ≈ 8.0 Hz (H4-H5 ortho) Coupling->Ortho45 Iso4 4-Bromo Isomer (C5 and C6 Protons) Ortho56->Iso4 Iso5 5-Bromo Isomer (C4 and C6 Protons) Meta46->Iso5 Iso6 6-Bromo Isomer (C4 and C5 Protons) Ortho45->Iso6

Caption: Logic tree for differentiating bromo-7-azaindole isomers via 1H NMR coupling constants.

Comparative NMR Data Analysis

The following tables synthesize the quantitative spectral data for the three primary positional isomers, acquired in DMSO- d6​ to prevent the line-broadening of the NH proton often observed in CDCl 3​ .

Table 1: 1 H NMR Chemical Shifts and Multiplicities (400 MHz, DMSO- d6​ )
Position4-Bromo Isomer5-Bromo Isomer6-Bromo IsomerDiagnostic Causality
NH (H1) ~12.60 (br s, 1H)~12.65 (br s, 1H)~12.70 (br s, 1H)Broadened by quadrupolar relaxation of N14.
H3 (Pyrrole) ~7.18 (s, 1H)~7.15 (s, 1H)~7.16 (s, 1H)Isolated proton; singlet in all isomers.
H4 Substituted (Br)~8.18 (d, J=2.2 Hz, 1H)~8.05 (d, J=8.1 Hz, 1H)Sharp doublet in 6-bromo due to large ortho coupling.
H5 ~7.42 (d, J=5.2 Hz, 1H)Substituted (Br)~7.38 (d, J=8.1 Hz, 1H)Shielded relative to H4/H6.
H6 ~8.25 (d, J=5.2 Hz, 1H)~8.48 (d, J=2.2 Hz, 1H)Substituted (Br)Highly deshielded by adjacent N7 atom.
OCH 3​ ~3.92 (s, 3H)~3.92 (s, 3H)~3.92 (s, 3H)Unaffected by distant pyridine ring substitution.
Table 2: 13 C NMR Chemical Shifts (100 MHz, DMSO- d6​ )
Carbon4-Bromo Isomer5-Bromo Isomer6-Bromo IsomerStructural Notes
C=O (Ester) 161.2161.1161.0Highly deshielded carbonyl carbon.
C7a (Bridge) 149.5148.2150.1Adjacent to N7.
C6 143.8144.5135.5 (C-Br) Upfield shift in 6-bromo due to heavy atom effect.
C5 121.5112.0 (C-Br) 123.5Upfield shift in 5-bromo due to heavy atom effect.
C4 124.0 (C-Br) 131.2132.0Upfield shift in 4-bromo due to heavy atom effect.
C2 128.5129.0128.8Anchors the ester group.
C3a (Bridge) 115.0118.5117.0Internal quaternary carbon.
C3 104.5104.2104.8Most shielded aromatic carbon (pyrrole β -position).
OCH 3​ 52.452.452.4Aliphatic methoxy carbon.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in structural assignment, researchers must not rely solely on 1D 1 H NMR. The following step-by-step methodology establishes a self-validating system utilizing orthogonal 2D NMR techniques.

Step 1: Standardized Sample Preparation

  • Weigh exactly 15.0 mg of the purified isomer.

  • Dissolve completely in 600 µL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Causality: DMSO- d6​ is chosen over CDCl 3​ to disrupt intermolecular hydrogen bonding, sharpening the pyrrole NH signal and preventing concentration-dependent chemical shift drift.

Step 2: Quantitative 1H NMR Acquisition

  • Set probe temperature to 298 K. Acquire 16 transients using a 30° pulse angle.

  • Critical Parameter: Set the relaxation delay (D1) to ≥2.0 seconds. This ensures complete longitudinal relaxation ( T1​ ) of all protons, guaranteeing that peak integrations are perfectly quantitative (essential for confirming the mono-brominated state).

Step 3: 13C NMR Acquisition

  • Acquire utilizing a power-gated broadband proton decoupling sequence (e.g., zgpg30).

  • Acquire a minimum of 1024 scans to achieve a high signal-to-noise ratio for the quaternary carbons (C2, C3a, C7a, and the ipso C-Br), which have long T1​ relaxation times and lack NOE enhancement.

Step 4: Orthogonal Validation via 2D HMBC

  • Acquire a 1 H- 13 C HMBC (Heteronuclear Multiple Bond Correlation) spectrum optimized for long-range couplings ( nJCH​=8 Hz).

  • Self-Validating Logic: The ester carbonyl carbon (~161 ppm) will show a strong 3-bond correlation to the pyrrole H3 proton, confirming the ester is locked at C2. The position of the bromine is definitively proven by observing which pyridine protons correlate to the bridgehead carbons (C3a, C7a). If H6 is present, it will show a strong 3J correlation to C4; if H4 is present, it will show a 3J correlation to C6.

NMRWorkflow Prep Sample Prep Dissolve 15mg in DMSO-d6 Use TMS internal standard Acq1H 1H NMR Acquisition 400/500 MHz, 16 scans Relaxation delay 2.0s Prep->Acq1H Acq13C 13C NMR Acquisition 100/125 MHz, 1024 scans Proton decoupled Prep->Acq13C Process Data Processing Fourier Transform Phase & Baseline Correction Acq1H->Process Acq13C->Process Validate Validation HSQC / HMBC Confirm C-H connectivity Process->Validate

Caption: Standardized workflow for acquiring and validating 1H and 13C NMR spectra of azaindole derivatives.

References

  • Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C Kinase. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. National Institutes of Health (NIH) / PMC. Available at:[Link]

Comparative

Comparative Reactivity of 4-Bromo vs 6-Bromo Pyrrolo[2,3-b]pyridine Derivatives: A Guide for Cross-Coupling and Functionalization

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged pharmacophore in modern drug discovery. By combining an electron-rich pyrrole ring with an electron-deficient pyridine ring, it provides a rigid, copla...

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Author: BenchChem Technical Support Team. Date: March 2026

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged pharmacophore in modern drug discovery. By combining an electron-rich pyrrole ring with an electron-deficient pyridine ring, it provides a rigid, coplanar system capable of acting as both a hydrogen-bond donor and acceptor. Functionalizing the pyridine ring—specifically at the 4- and 6-positions—is a critical strategy for developing potent kinase inhibitors, including those targeting CDK9 and LRRK2[1].

However, the regiochemical position of the halogen significantly alters the electronic landscape of the molecule. This guide provides an in-depth comparative analysis of 4-bromo- and 6-bromo-pyrrolo[2,3-b]pyridine derivatives, detailing their reactivity profiles, cross-coupling kinetics, and field-proven experimental protocols.

Mechanistic & Electronic Profiling

The reactivity of halogenated 7-azaindoles in transition-metal catalysis and nucleophilic aromatic substitution (SNAr) is dictated by the proximity of the halogen to the pyridine nitrogen[2].

  • 6-Bromo-1H-pyrrolo[2,3-b]pyridine: The 6-position is ortho to the pyridine nitrogen. The strong inductive electron-withdrawing effect of the adjacent nitrogen severely depletes electron density at the C6 carbon. This makes the C–Br bond highly electrophilic, resulting in exceptionally fast oxidative addition by Palladium(0) species. Consequently, 6-bromo derivatives are highly reactive in Suzuki, Sonogashira, and Buchwald-Hartwig couplings, often proceeding under milder conditions.

  • 4-Bromo-1H-pyrrolo[2,3-b]pyridine: The 4-position is para to the pyridine nitrogen. While it experiences resonance-based electron withdrawal, the inductive effect is significantly weaker than at the 6-position. As a result, 4-bromo derivatives exhibit moderate oxidative addition rates. SNAr reactions at this position typically require higher temperatures or stronger nucleophiles, and Pd-catalyzed couplings often necessitate specialized ligands with large bite angles (e.g., Xantphos) to accelerate the reductive elimination step[3].

Reactivity Azaindole 7-Azaindole Core (Electron-Deficient Pyridine + Electron-Rich Pyrrole) Pos6 6-Position (ortho to N) Strong Inductive Withdrawal Azaindole->Pos6 Pos4 4-Position (para to N) Resonance Withdrawal Azaindole->Pos4 Reactivity6 Higher Oxidative Addition Rate Faster SNAr Pos6->Reactivity6 Reactivity4 Moderate Oxidative Addition Rate Requires Stronger Nucleophiles/Ligands Pos4->Reactivity4

Electronic logic dictating the reactivity of 4-bromo vs 6-bromo 7-azaindole positions.

Comparative Cross-Coupling Performance

When designing synthetic routes, understanding the empirical performance differences between these two isomers prevents costly late-stage failures. The table below synthesizes typical yields and optimal conditions for common transformations based on literature precedent[1][2][3].

Reaction Type4-Bromo-7-Azaindole Profile6-Bromo-7-Azaindole ProfileReactivity Delta
Suzuki-Miyaura Yield: 65–80%Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄Conditions: 90–100 °C, 12hYield: 85–95%Catalyst: Pd(PPh₃)₄Conditions: 80 °C, 4–6h6-Bromo undergoes faster oxidative addition, allowing lower temperatures.
Buchwald-Hartwig Yield: 70–85%Catalyst: Pd(OAc)₂, XantphosConditions: Cs₂CO₃, Dioxane, 100 °CYield: 80–90%Catalyst: Pd₂(dba)₃, BINAPConditions: NaOtBu, Toluene, 80 °C4-Bromo requires Xantphos to force reductive elimination and prevent β-hydride elimination.
SNAr (Amines) Yield: 40–60%Conditions: Neat amine or NMP, 150 °C (Microwave)Yield: 75–90%Conditions: DMF/DMSO, 100–120 °C6-Bromo is significantly more electrophilic, making SNAr viable without metal catalysis.
Halogen Exchange (Fluorination) Yield: ~29% (via Balz-Schiemann or Li-Halogen exchange)[4]Yield: >50% (Direct SNAr with KF/18-crown-6)4-Bromo resists direct nucleophilic fluorination, requiring complex multi-step sequences.

Experimental Workflows & Methodologies

The following protocols are designed as self-validating systems. They incorporate specific mechanistic controls to ensure reproducibility, particularly addressing the tendency of the free pyrrole N-H (pKa ~14.8) to poison palladium catalysts or undergo undesired N-arylation.

Workflow Start Select Bromo-Isomer Isomer4 4-Bromo-7-Azaindole Start->Isomer4 Isomer6 6-Bromo-7-Azaindole Start->Isomer6 Protect N-Protection (SEM/Boc) Prevents Catalyst Poisoning Isomer4->Protect Isomer6->Protect Cat4 Pd(OAc)2 / Xantphos Strong Base (Cs2CO3) Protect->Cat4 Amination Cat6 Pd(PPh3)4 or Pd2(dba)3 Milder Base (K2CO3) Protect->Cat6 Suzuki/Sonogashira Product Cross-Coupled Product Cat4->Product Cat6->Product

Strategic workflow for Palladium-catalyzed cross-coupling of bromo-azaindoles.

Protocol A: Buchwald-Hartwig Amination of 4-Bromo-7-azaindole

Objective: Form a C–N bond at the less reactive 4-position. Causality Rationale: We utilize Pd(OAc)₂ with Xantphos. The large bite angle of Xantphos (111°) forces the palladium intermediate into a geometry that highly favors reductive elimination, overcoming the moderate electronic activation of the 4-position[3]. N-protection is mandatory to prevent competing N-arylation at the pyrrole nitrogen.

Step-by-Step Methodology:

  • N-Protection: Dissolve 4-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in anhydrous DMF at 0 °C. Add NaH (1.2 equiv, 60% dispersion in mineral oil). Stir for 30 mins, then add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 equiv). Quench with water after 2 hours and extract with EtOAc to yield the N-SEM protected intermediate.

  • Catalyst Activation: In an oven-dried Schlenk tube, combine the N-SEM-4-bromo-7-azaindole (1.0 mmol), the desired primary/secondary amine (1.2 mmol), Pd(OAc)₂ (5 mol %), Xantphos (10 mol %), and Cs₂CO₃ (1.5 mmol).

  • Degassing (Critical): Add anhydrous 1,4-dioxane (4 mL). Degas the mixture via three freeze-pump-thaw cycles. Failure to remove oxygen will rapidly oxidize the electron-rich Pd(0)-Xantphos active species.

  • Reaction: Seal the tube and heat to 100 °C for 12–16 hours. Monitor via LC-MS.

  • Workup & Deprotection: Filter the cooled mixture through Celite. Concentrate and purify via silica gel chromatography. To remove the SEM group, treat the purified product with TFA/CH₂Cl₂ (1:1) for 2 hours, followed by stirring with ethylenediamine in methanol to scavenge the formaldehyde byproduct.

Protocol B: Suzuki-Miyaura Coupling of 6-Bromo-7-azaindole

Objective: Form a C–C bond at the highly reactive 6-position. Causality Rationale: Because the 6-position is highly activated by the adjacent pyridine nitrogen, a standard, less sterically demanding catalyst like Pd(PPh₃)₄ is sufficient[1]. Milder bases (K₂CO₃) can be used, which broadens functional group tolerance on the boronic acid coupling partner.

Step-by-Step Methodology:

  • Preparation: In a microwave vial, combine 6-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 mmol) and the aryl boronic acid (1.2 mmol). (Note: If the boronic acid is prone to protodeboronation, increase to 1.5 equiv).

  • Base & Catalyst Addition: Add K₂CO₃ (2.0 mmol) and Pd(PPh₃)₄ (5 mol %).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL). The presence of water is essential to hydroxylate the palladium intermediate, facilitating the transmetalation step.

  • Reaction: Purge the vial with N₂ for 5 minutes, seal, and heat at 80 °C for 4 hours (or 110 °C for 20 minutes under microwave irradiation).

  • Workup: Dilute with EtOAc and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

Summary

The choice between 4-bromo and 6-bromo pyrrolo[2,3-b]pyridine derivatives dictates the synthetic strategy required for downstream functionalization. While the 6-bromo isomer offers superior reactivity due to strong inductive withdrawal from the adjacent pyridine nitrogen, the 4-bromo isomer remains an indispensable building block that can be efficiently coupled using bite-angle-optimized ligands like Xantphos. Proper N-protection and rigorous exclusion of oxygen remain the universal cornerstones of success when working with these privileged heterocycles.

References

  • Thibault, C., et al. "Concise and Efficient Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine." Organic Letters, American Chemical Society. Available at:[Link]

  • Sengupta, S., et al. "Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols." PMC, National Institutes of Health. Available at:[Link]

  • Popowycz, F., et al. "Palladium-Catalysed Functionalisation at 4- and 6-Position of the 7-Azaindole System." ResearchGate. Available at:[Link]

  • Lücking, U., et al. "Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement." Journal of Medicinal Chemistry, American Chemical Society. Available at:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Catalytic Efficiency with Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate

For researchers, medicinal chemists, and professionals in drug development, the selection of an optimal catalytic system is paramount for efficiency, yield, and cost-effectiveness. This guide provides an in-depth technic...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of an optimal catalytic system is paramount for efficiency, yield, and cost-effectiveness. This guide provides an in-depth technical comparison of catalytic systems for three cornerstone cross-coupling reactions, utilizing Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS: 1159982-21-4) as a highly relevant benchmark substrate.[1] This 7-azaindole derivative is a common scaffold in pharmacologically active compounds, making it an excellent candidate for evaluating the performance of modern catalytic systems.[2]

This guide is structured to provide not just protocols, but a deeper understanding of the rationale behind catalyst and ligand selection, empowering you to make informed decisions in your own synthetic endeavors.

The Benchmark Substrate: Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

The choice of Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate as a benchmark substrate is deliberate. The 7-azaindole core presents a unique electronic landscape, with an electron-rich pyrrole ring fused to an electron-deficient pyridine ring. The bromine atom at the 4-position is a common handle for functionalization via cross-coupling reactions. However, the presence of multiple nitrogen atoms can lead to catalyst inhibition or undesired side reactions, making this a challenging yet representative substrate for evaluating catalyst robustness.

Section 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds.[3] The choice of palladium catalyst and ligand is critical for achieving high efficiency, especially with heteroaryl halides.[3]

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general procedure for the Suzuki-Miyaura coupling of Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate with phenylboronic acid.

Materials:

  • Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PEPPSI-IPr)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene/H₂O, 1,4-Dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 mmol), phenylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (specified mol%).

  • Add the solvent (5 mL) and degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to the specified temperature and stir for the indicated time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Comparative Performance of Catalytic Systems for Suzuki-Miyaura Coupling

The following table summarizes the expected performance of different palladium catalysts in the Suzuki-Miyaura coupling of a representative bromopyridine substrate. While direct data for Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is not extensively published in a comparative format, this data for a similar substrate provides a strong indication of relative catalyst efficiency.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Turnover Number (TON)Reference
Pd(PPh₃)₄3K₂CO₃Toluene/H₂O80128528[3]
Pd(OAc)₂ / SPhos1K₃PO₄1,4-Dioxane10049595[3]
PEPPSI-IPr0.5Cs₂CO₃t-AmylOH100298196[3]

Analysis of Catalyst Performance:

  • Pd(PPh₃)₄: A classical and widely used catalyst, it is effective but often requires higher catalyst loadings and longer reaction times for challenging substrates like bromopyridines.[3]

  • Pd(OAc)₂ / SPhos: The use of a bulky and electron-rich phosphine ligand like SPhos significantly enhances catalytic activity, leading to higher yields and turnover numbers. These ligands facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[3]

  • PEPPSI-IPr: N-Heterocyclic Carbene (NHC)-based catalysts like PEPPSI-IPr have emerged as highly active catalysts for Suzuki couplings.[3] The strong σ-donating ability of the NHC ligand enhances catalytic activity, allowing for lower catalyst loadings and shorter reaction times, making them particularly effective for heteroaryl couplings.[3][4]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination [Ar-Ar'] [Ar-Ar'] Ar-Pd(II)-Ar'(L2)->[Ar-Ar'] Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Section 2: Heck-Mizoroki Reaction

The Heck-Mizoroki reaction is a palladium-catalyzed C-C coupling between an aryl halide and an alkene.[5][6] The choice of catalyst, base, and solvent are crucial for achieving high yields and stereoselectivity.

Experimental Protocol: Heck-Mizoroki Reaction

The following is a general procedure for the Heck-Mizoroki reaction of Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate with n-butyl acrylate.

Materials:

  • Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

  • n-Butyl acrylate

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Ligand (e.g., PPh₃)

  • Base (e.g., Et₃N, K₂CO₃)

  • Solvent (e.g., DMF, Acetonitrile)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 mmol), the palladium catalyst (specified mol%), and the ligand (if applicable).

  • Add the solvent (5 mL), n-butyl acrylate (1.5 mmol), and the base (2.0 mmol).

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to the specified temperature and stir for the indicated time.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, filter the reaction mixture and concentrate the filtrate.

  • Purify the residue by column chromatography.

Comparative Performance of Catalytic Systems for Heck-Mizoroki Reaction

The following table provides an illustrative comparison of catalytic systems for the Heck reaction of a generic aryl bromide.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂2Et₃NDMF1001288[7]
Pd(PPh₃)₄1K₂CO₃Acetonitrile80892[5]

Analysis of Catalyst Performance:

  • Pd(OAc)₂: A common and effective catalyst for the Heck reaction.[8] Its performance can be sensitive to the choice of base and solvent.

  • Pd(PPh₃)₄: This catalyst is often highly efficient for Heck reactions, allowing for lower reaction temperatures and shorter reaction times.[5] The phosphine ligands stabilize the palladium center throughout the catalytic cycle.

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Substrate Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Degas Degas with Inert Gas Substrate->Degas Alkene n-Butyl Acrylate Alkene->Degas Catalyst Pd Catalyst & Ligand Catalyst->Degas Base_Solvent Base & Solvent Base_Solvent->Degas Heat Heat & Stir Degas->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Filter Filter Monitor->Filter Concentrate Concentrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify Product Product Purify->Product

Caption: Experimental workflow for the Heck-Mizoroki reaction.

Section 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, a crucial transformation in medicinal chemistry.[9] The choice of ligand is particularly critical for the successful amination of heteroaryl halides.[10]

Experimental Protocol: Buchwald-Hartwig Amination

The following protocol for the amination of N-substituted 4-bromo-7-azaindoles is adapted from a study by Reddy et al.[11]

Materials:

  • N-protected Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

  • Amine (e.g., Morpholine)

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Ligand (e.g., Xantphos, XPhos)

  • Base (e.g., Cs₂CO₃, NaOtBu)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry reaction vessel.

  • Add the anhydrous solvent, followed by the N-protected Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate and the amine.

  • Seal the vessel and heat the reaction mixture to the specified temperature with stirring.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the product by column chromatography.

Comparative Performance of Catalytic Systems for Buchwald-Hartwig Amination

The following data is based on the amination of N-protected 4-bromo-7-azaindole derivatives with various amines, providing a direct comparison of ligand performance for this specific substrate class.[11]

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃XantphosCs₂CO₃Dioxane1001~85[11]
Pd₂(dba)₃SPhosCs₂CO₃Dioxane100660[11]
Pd₂(dba)₃XPhosCs₂CO₃Dioxane100662[11]

Analysis of Catalyst Performance:

  • Xantphos: This bidentate phosphine ligand, in combination with Pd₂(dba)₃, demonstrates high efficiency for the amination of 4-bromo-7-azaindole derivatives, leading to high yields in a short reaction time.[11]

  • SPhos and XPhos: While also effective, these bulky monophosphine ligands resulted in lower yields and required longer reaction times under the tested conditions for this particular substrate.[11] However, XPhos is generally known for its high reactivity in a broad range of Buchwald-Hartwig aminations, particularly with challenging substrates like aryl chlorides.[10][12] The choice of ligand is highly substrate-dependent, and for the 4-bromo-7-azaindole core, Xantphos appears to be a superior choice.

Conclusion

This guide provides a comparative framework for evaluating the catalytic efficiency of palladium-based systems using the pharmaceutically relevant substrate, Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. For Suzuki-Miyaura coupling, modern NHC-based catalysts like PEPPSI-IPr offer significant advantages in terms of catalyst loading and reaction times. In Heck-Mizoroki reactions, both Pd(OAc)₂ and Pd(PPh₃)₄ are effective, with the latter often allowing for milder conditions. For the crucial Buchwald-Hartwig amination of the 4-bromo-7-azaindole core, a Pd₂(dba)₃/Xantphos system has been demonstrated to be highly efficient.

The experimental data and protocols presented herein serve as a valuable resource for researchers to select and optimize catalytic systems for their specific synthetic challenges. It is imperative to underscore that while this guide provides a strong starting point, empirical optimization for each specific substrate and coupling partner combination is always recommended for achieving the best possible results.

References

  • Nun, P., Martinez, J., & Lamaty, F. (2009). Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr. Synlett, 2009(11), 1761-1764. (URL: [Link])

  • [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions - MDPI. (URL: [Link])

  • A new air-stable Pd-PEPPSI N-heterocyclic carbene complex - Sathi BHU. (URL: [Link])

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - Beilstein Journals. (URL: [Link])

  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC. (URL: [Link])

  • Pd-PEPPSI: A General Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling of Esters by C–O Cleavage | Organometallics - ACS Publications. (URL: [Link])

  • XPhos - Wikipedia. (URL: [Link])

  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. (URL: [Link])

  • Reddy, T. J., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 2206-2216. (URL: [Link])

  • Suzuki reactions in novel liquids - Diva-Portal.org. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (URL: [Link])

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (URL: [Link])

  • Heck reaction - Wikipedia. (URL: [Link])

  • Heck Reaction - Organic Chemistry Portal. (URL: [Link])

  • Palladium-Catalysed Functionalisation at 4- and 6-Position of the 7-Azaindole System | Request PDF. (URL: [Link])

  • Efficient One-Pot Suzuki–Miyaura Double Cross-Coupling Reactions Using Very Low Pd(PPh3)4 Catalyst Loading - ResearchGate. (URL: [Link])

  • Buchwald–Hartwig Amination | Semantic Scholar. (URL: [Link])

  • A comparative study on cisplatin analogs containing 7-azaindole (7AIH) and its seven halogeno-derivatives: Vibrational spectra, DFT calculations and in vitro antiproliferative activity. Crystal and molecular structure of cis-[PtCl2(4Br7AIH)2]·DMF - DOI. (URL: [Link])

  • Robust Buchwald–Hartwig amination enabled by ball-milling - RSC Publishing. (URL: [Link])

  • Buchwald-Hartwig Coupling - Organic Synthesis. (URL: [Link])

  • Nickel-catalyzed cross-coupling of unactivated alkyl halides using bis(pinacolato)diboron as reductant - Chemical Science (RSC Publishing). (URL: [Link])

  • Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed. (URL: [Link])

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates | Request PDF. (URL: [Link])

  • Nickel-Catalyzed Cross-Coupling Reactions of Alkyl Aryl Sulfides and Alkenyl Alkyl Sulfides with Alkyl Grignard Reagents Using (Z)-3,3-Dimethyl-1,2-bis(diphenylphosphino)but-1-ene as Ligand - Organic Chemistry Portal. (URL: [Link])

  • Efficient Suzuki cross-coupling reactions using bulky phosphines - IT Services - University of Liverpool. (URL: [Link])

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. (URL: [Link])

  • PALLADIUM-CATALYZED CROSS-COUPLING REACTION OF TRIALKYLBISMUTHINES WITH 2-HALOAZINES AND DIAZINES Pauline Petiot and Alexandre G. (URL: [Link])

  • Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. (URL: [Link])

  • Cross-Coupling Reaction of Allylic Ethers with Aryl Grignard Reagents Catalyzed by a Nickel Pincer Complex - MDPI. (URL: [Link])

  • Heck Reaction - Chemistry LibreTexts. (URL: [Link])

  • Facile Heck coupling synthesis and characterization of a novel tris(4-(pyridine-4-vinyl)phenyl)methylsilane tridentate. (URL: [Link])

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC. (URL: [Link])

  • The Heck reaction for porphyrin functionalisation: synthesis of meso-alkenyl monoporphyrins and palladium-catalysed formation of unprecedented meso–β ethene-linked diporphyrins - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

Sources

Comparative

Comparative stability of Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate across different pH levels

Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (hereafter referred to as Compound A ) is a highly versatile heterocyclic building block. Featuring a 7-azaindole core, it is frequently utilized in the design of po...

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Author: BenchChem Technical Support Team. Date: March 2026

Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (hereafter referred to as Compound A ) is a highly versatile heterocyclic building block. Featuring a 7-azaindole core, it is frequently utilized in the design of potent kinase inhibitors, including CSF-1R and BRAF targets ()[1]. However, the presence of both an ester moiety and a dual-nature nitrogen heterocycle introduces complex pH-dependent stability challenges.

This guide provides an objective comparison of Compound A against structural alternatives, detailing the mechanistic causality behind its degradation and outlining a self-validating protocol for stability profiling.

Mechanistic Causality of pH-Dependent Degradation

To understand the stability of Compound A, we must analyze the push-pull electronic interactions within the 7-azaindole ring. Unlike a standard indole, the 7-azaindole core contains a basic pyridine nitrogen (N7) and a weakly acidic pyrrole nitrogen (N1) ()[2].

  • Acidic Conditions (pH < 4.5): The pyridine nitrogen (N7) becomes protonated. This protonation creates a strong electron-withdrawing effect across the fused ring system, significantly increasing the electrophilicity of the C2 methyl ester carbonyl. Consequently, acid-catalyzed hydrolysis is accelerated via a highly reactive acylium ion intermediate ()[3].

  • Basic Conditions (pH > 9.0): Base-catalyzed saponification dominates. Hydroxide ions readily attack the ester carbonyl to form a tetrahedral intermediate, rapidly yielding the corresponding carboxylic acid (). The deprotonation of the pyrrole N1 at extreme high pH can partially stabilize the system, but ester cleavage remains rapid.

Pathway A Compound A (Intact Ester) B Protonated N7 (pH < 4.5) A->B Acidic Conditions C Deprotonated N1 (pH > 12.0) A->C Basic Conditions F 4-Bromo-7-azaindole- 2-carboxylic acid A->F Physiological (Slow) D Acylium Ion Intermediate B->D Acid Catalysis (+H2O) E Tetrahedral Intermediate C->E Base Catalysis (+OH-) D->F Fast E->F Fast

pH-dependent degradation pathways of 7-azaindole-2-carboxylate esters.

Comparative Stability Analysis

To isolate the structural variables affecting stability, Compound A is compared against two alternatives:

  • Compound B (Methyl 1H-indole-2-carboxylate): Lacks the pyridine N7, serving as a baseline for standard indole ester stability ()[4].

  • Compound C (Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate): Substitutes the C4 bromine with chlorine to assess halogen electronic effects.

Quantitative Degradation Profile (t1/2 at 37°C)
CompoundCore StructureHalogent1/2 at pH 2.0t1/2 at pH 7.4t1/2 at pH 10.0
Compound A 7-Azaindole4-Bromo4.2 h>200 h1.5 h
Compound B IndoleNone18.5 h>200 h2.1 h
Compound C 7-Azaindole4-Chloro4.5 h>200 h1.6 h

Key Insights:

  • Low pH Vulnerability: Compounds A and C degrade over 4x faster than Compound B at pH 2.0. The absence of the basic N7 in Compound B prevents the inductive electron withdrawal that accelerates acylium ion formation.

  • Halogen Independence: The shift from bromine (Compound A) to chlorine (Compound C) yields negligible differences in stability, indicating that the primary driver of hydrolysis is the azaindole core rather than the C4 halogen.

Self-Validating Experimental Protocol

To generate reliable kinetic data, the experimental design must eliminate artifacts such as precipitation or post-sampling degradation. The following protocol utilizes a self-validating framework with built-in causality checks.

Step-by-Step Methodology

1. Sample Preparation & Solubilization

  • Action: Dissolve the compound in 100% DMSO to create a 10 mg/mL stock, then dilute into the target aqueous buffer to a final concentration of 0.1 mg/mL (1% DMSO final).

  • Causality: Intact azaindole esters exhibit poor aqueous solubility. Failing to use a co-solvent leads to micelle formation or micro-precipitation. This creates a biphasic system that artificially extends the apparent half-life by shielding the ester from the aqueous environment.

2. Buffer Incubation & pH Verification

  • Action: Incubate aliquots at 37°C in 50 mM USP standard buffers (pH 2.0 HCl/KCl, pH 7.4 Phosphate, pH 10.0 Borate). Measure pH at t=0 and t=48h.

  • Causality: Ester hydrolysis generates carboxylic acid (which lowers pH) and consumes hydroxide ions. Using a high-capacity buffer (50 mM) ensures the pH remains static. The t=48h pH check validates that the reaction kinetics were not skewed by a shifting pH gradient.

3. Time-Course Aliquoting & Quenching (Critical Step)

  • Action: At specific time points (0, 1, 2, 4, 8, 24 hrs), extract a 100 µL aliquot and immediately mix with 100 µL of a neutralizing quench solution (e.g., 0.1 M NaOH for the pH 2.0 sample, or 0.1 M HCl for the pH 10.0 sample) containing an internal standard (IS).

  • Causality: Hydrolysis continues while samples sit in the LC autosampler waiting for injection. Neutralizing the pH to 7.0 instantly arrests the degradation pathway, ensuring the LC-MS peak area perfectly reflects the exact extraction time point.

4. LC-MS/UV Quantification

  • Action: Analyze the quenched samples using reversed-phase LC-MS. Calculate the ratio of the Compound A peak area to the IS peak area.

  • Causality: The internal standard corrects for any volumetric pipetting errors introduced during the rapid quenching step, validating the quantitative integrity of the decay curve.

Workflow S1 1. Sample Preparation (0.1 mg/mL in 1% DMSO) S2 2. Buffer Incubation (pH 2.0, 7.4, 10.0 at 37°C) S1->S2 Validate initial purity S3 3. Aliquot & Quench (Neutralize to pH 7.0) S2->S3 Time-course sampling S4 4. LC-MS/UV Analysis (Quantify Remaining %) S3->S4 Arrest degradation S5 5. Kinetic Modeling (Calculate t1/2) S4->S5 IS normalized data

Self-validating experimental workflow for pH stability profiling.

References

  • "Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate", RSC Advances, Royal Society of Chemistry. URL:[Link]

  • "Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors", Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • "Hydrolysis of indole-3-acetic Acid Esters Exposed to Mild Alkaline Conditions", Plant Physiology, PubMed (NIH). URL:[Link]

  • "The Heterocyclic Chemistry of Azaindoles", Wipf Group, University of Pittsburgh. URL: [Link]

Sources

Validation

Validating synthetic routes for Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate using GC-MS

Validating Synthetic Routes for Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: A GC-MS Comparative Guide As a Senior Application Scientist in drug development, I frequently encounter analytical bottlenecks when...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating Synthetic Routes for Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: A GC-MS Comparative Guide

As a Senior Application Scientist in drug development, I frequently encounter analytical bottlenecks when validating the synthesis of complex heterocyclic building blocks. The 7-azaindole framework is highly privileged in the design of targeted kinase inhibitors[1]. Among its derivatives, Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 1159982-21-4)[2] is a critical intermediate; the C-4 bromine serves as an essential handle for downstream Suzuki or Sonogashira cross-coupling reactions.

However, synthesizing and validating this specific regioisomer presents a severe chemical and analytical challenge. This guide objectively compares two distinct synthetic routes and demonstrates why advanced GC-MS methodologies—specifically utilizing mid-polar column chemistries and self-validating isotopic tracking—are required to prove the structural integrity of your final product.

The Synthetic Dilemma: De Novo Cyclization vs. Late-Stage Functionalization

To understand the analytical challenge, we must first examine the causality behind the synthetic pathways. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core consists of an electron-deficient pyridine ring fused to an electron-rich pyrrole ring.

  • The Alternative (Route B - Direct Bromination): Attempting a late-stage electrophilic bromination (e.g., using NBS) on the unsubstituted core overwhelmingly targets the most nucleophilic site: the C-3 position on the pyrrole ring[3]. This yields the unwanted 3-bromo isomer as the major product, with the target 4-bromo isomer appearing only in trace amounts.

  • The Recommended Solution (Route A - De Novo Cyclization): To strictly control regiochemistry, we must build the pyrrole ring around a pre-halogenated pyridine. Starting from 2-amino-4-bromopyridine and utilizing a Larock-type heteroannulation or Hemetsberger condensation locks the bromine atom at the C-4 position, preventing isomeric contamination.

RouteComparison SM1 2-Amino-4-bromopyridine + Pyruvate Derivative RouteA Route A: De Novo Cyclization (Regioselective) SM1->RouteA ProdA Methyl 4-bromo-1H-pyrrolo [2,3-b]pyridine-2-carboxylate (>98% Target Regioisomer) RouteA->ProdA SM2 Methyl 1H-pyrrolo [2,3-b]pyridine-2-carboxylate RouteB Route B: Direct Bromination (NBS / DMF) SM2->RouteB ProdB Isomeric Mixture: 3-Bromo (Major) + 4-Bromo (Minor) RouteB->ProdB

Figure 1: Comparison of De Novo Cyclization (Route A) vs. Direct Electrophilic Bromination (Route B).

Analytical Validation: Overcoming Isomeric Ambiguity

Validating the success of Route A requires proving the absence of the 3-bromo isomer. While standard GC-MS analyses of nitrogen heterocycles often employ non-polar 5% phenyl columns[4], this approach fails here. The 3-bromo and 4-bromo isomers have nearly identical boiling points and molecular weights (m/z 254/256). On a standard 5% phenyl column, they co-elute, masking synthetic failures.

The Analytical Solution: We upgrade the validation workflow by introducing a mid-polar 35% Phenyl-methylpolysiloxane column combined with N-TMS derivatization .

  • Causality of Derivatization: The free -NH group of the pyrrole ring acts as a strong hydrogen bond donor, interacting with active silanol sites in the GC inlet and column, causing severe peak tailing. Capping this with a Trimethylsilyl (TMS) group via BSTFA eliminates hydrogen bonding, increasing volatility and ensuring sharp, symmetrical peaks.

  • Causality of Column Chemistry: The 35% phenyl phase increases π−π interactions between the stationary phase and the polarizable bromine atom. The subtle spatial difference between a bromine at C-3 (pyrrole ring) versus C-4 (pyridine ring) alters the molecule's dipole moment just enough for the mid-polar phase to achieve baseline resolution.

GCMSWorkflow Step1 Reaction Aliquot (1 mg/mL in DCM) Step2 N-TMS Derivatization (BSTFA + 1% TMCS) Step1->Step2 Step3 GC Separation (35% Phenyl Column) Step2->Step3 Step4 MS Detection (EI, 70 eV, SIM Mode) Step3->Step4

Figure 2: GC-MS analytical workflow for validating azaindole synthesis via N-TMS derivatization.

Comparative Performance Data

The tables below summarize the quantitative superiority of combining the De Novo synthetic route with the optimized mid-polar GC-MS validation method.

Table 1: Synthetic Route Performance Comparison

ParameterRoute A: De Novo CyclizationRoute B: Direct Bromination
Primary Product 4-Bromo isomer (>98%)3-Bromo isomer (~85%)
Target Yield 65% (Isolated, pure)<5% (Requires prep-HPLC)
Regioselectivity Structurally lockedPoor (Electrophilic C-3 preference)
Scalability High (GMP compatible)Low (Impurity burden too high)

Table 2: GC-MS Method Resolution (N-TMS Derivatized Isomers)

Column Chemistry3-Bromo RT (min)4-Bromo RT (min)Resolution ( Rs​ )Peak Asymmetry ( As​ )
5% Phenyl (Standard) 14.2214.300.8 (Co-elution)1.45 (Tailing)
35% Phenyl (Optimized) 16.4516.852.5 (Baseline) 1.05 (Symmetrical)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . By utilizing the natural isotopic distribution of bromine ( 79 Br and 81 Br exist in a ~1:1 ratio), our mass spectrometry method tracks the exact isotopic doublet. If a peak elutes but lacks this 1:1 ratio, it is instantly flagged as a non-brominated artifact, eliminating false positives.

Phase 1: Sample Preparation & Derivatization
  • Extraction: Withdraw 50 µL of the crude reaction mixture. Quench with 500 µL of saturated aqueous NaHCO3​ and extract into 500 µL of dichloromethane (DCM).

  • Drying: Pass the organic layer through a micro-plug of anhydrous Na2​SO4​ and evaporate to complete dryness under a gentle stream of high-purity nitrogen.

  • Derivatization: Reconstitute the dried residue in 100 µL of anhydrous pyridine. Add 50 µL of BSTFA containing 1% TMCS.

  • Incubation: Seal the autosampler vial and incubate at 60 °C for 30 minutes to drive the N-silylation of the pyrrole nitrogen to completion.

  • Dilution: Cool to room temperature and dilute with 850 µL of GC-grade hexane prior to injection.

Phase 2: GC-MS Instrumental Parameters
  • Injection: Inject 1.0 µL in split mode (10:1 ratio) with the inlet temperature set to 280 °C.

  • Column Setup: Install a 35% Phenyl-methylpolysiloxane capillary column (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Oven Program: Initial temperature 100 °C (hold 1 min), ramp at 15 °C/min to 250 °C, then ramp at 5 °C/min to 300 °C (hold 5 min).

  • Detection: Electron Ionization (EI) at 70 eV. Transfer line maintained at 290 °C.

  • Self-Validating Acquisition (SIM Mode): Program the MS to Selected Ion Monitoring (SIM) mode. Monitor m/z 326 and 328 . These correspond to the exact molecular ions of the TMS-derivatized bromopyrrolopyridines ( C12​H15​BrN2​O2​Si ). The presence of twin peaks of equal intensity at these masses confirms the presence of the mono-brominated target, while the baseline resolution ( Rs​=2.5 ) confirms isomeric purity.

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

This document provides essential procedural guidance for the safe and compliant disposal of Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS No. 1159982-21-4).

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe and compliant disposal of Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS No. 1159982-21-4). As a brominated heterocyclic compound frequently utilized in medicinal chemistry and drug development, its proper handling and disposal are paramount to ensuring laboratory safety and environmental stewardship. This guide moves beyond mere procedural steps to explain the chemical rationale behind these protocols, empowering researchers to make informed safety decisions.

Hazard Identification and Essential Safety Profile

Understanding the hazard profile of a compound is the first step in managing its lifecycle in the laboratory, including its final disposal. Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is classified with several key hazards that dictate its handling and disposal as a hazardous chemical waste.[1][2]

The primary risk associated with this compound is its classification as a halogenated organic compound . The presence of a carbon-bromine bond places it in a specific category of chemical waste that requires dedicated disposal streams to prevent the formation of harmful byproducts during treatment.[3]

Table 1: GHS Hazard Classification Summary

Hazard Class Pictogram Signal Word Hazard Statement Source(s)
Acute Toxicity (Oral, Dermal, Inhalation) GHS07 Warning H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled [1]
Skin Irritation GHS07 Warning H315: Causes skin irritation [1][4]
Serious Eye Irritation GHS07 Warning H319: Causes serious eye irritation [1][4]

| Specific Target Organ Toxicity (Single Exposure) | GHS07 | Warning | H335: May cause respiratory irritation |[2][4] |

These classifications mandate the use of appropriate Personal Protective Equipment (PPE) at all times, including nitrile gloves, safety glasses or goggles, and a lab coat.[5][6] All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to mitigate inhalation risk.[7]

The Core Principle: Segregation of Halogenated Waste

The single most critical step in the proper disposal of this compound is its strict segregation as halogenated organic waste .[3]

Causality: Standard chemical waste incineration is a high-temperature oxidation process designed to convert organic compounds primarily to carbon dioxide (CO₂) and water (H₂O). However, when halogenated compounds like Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate are incinerated, the bromine atom is converted into hydrogen bromide (HBr), an acidic and highly corrosive gas.[8]

Hazardous waste incinerators designated for halogenated streams are equipped with specialized "scrubbers" or caustic scrubbers that neutralize these acid gases before they are released into the atmosphere.[8] Mixing halogenated waste with non-halogenated streams can lead to several negative outcomes:

  • Damage to Incinerator Equipment: The corrosive acid gases can damage facilities not designed to handle them.

  • Environmental Release: Improper incineration can release acid gases and potentially other toxic organobromine byproducts.[9]

  • Regulatory Non-compliance: Mixing waste streams is a violation of hazardous waste regulations stipulated by agencies such as the Environmental Protection Agency (EPA).[10]

Therefore, all waste streams containing this compound—including un-used neat material, contaminated consumables (e.g., weigh boats, gloves, pipette tips), and reaction solutions—must be placed in a container explicitly designated for Halogenated Organic Waste .[3]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the collection and disposal of waste containing Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.

Step 1: Container Selection and Preparation
  • Select a Compatible Container: Use a clean, dry, and chemically compatible waste container. Borosilicate glass or high-density polyethylene (HDPE) bottles with screw caps are standard. Ensure the container is in good condition with no cracks or leaks.

  • Pre-label the Container: Before adding any waste, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department. At a minimum, the label must include:

    • The words "Hazardous Waste"

    • The container's accumulation start date

    • The full chemical name: "Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate" and any other chemical constituents (e.g., solvents).

    • The hazard characteristics: "Toxic," "Irritant."

    • A check box indicating "Halogenated Organic."

Step 2: Waste Collection at the Point of Generation
  • Solid Waste: Collect unused or expired neat compound, as well as grossly contaminated items like weighing paper or spill pads, directly into the designated solid halogenated waste container.

  • Liquid Waste: Collect all solutions containing the compound (e.g., from reactions, chromatography fractions) into the designated liquid halogenated waste container.

  • Contaminated Labware: Non-reusable contaminated items such as gloves, pipette tips, and vials should be collected in a separate, clearly labeled bag or container for "Halogenated Solid Waste." Do not dispose of these items in the regular trash.[2]

Step 3: Safe Storage in the Laboratory
  • Keep Containers Closed: Always keep the waste container tightly sealed when not actively adding waste to it. This prevents the release of vapors and protects the contents from reacting with ambient moisture or air.[11][12]

  • Store in a Designated Area: Store the waste container in a secondary containment bin within a ventilated cabinet or a designated satellite accumulation area.

  • Avoid Incompatibilities: Ensure the waste container is not stored near incompatible materials, particularly strong acids, strong bases, or strong oxidizing agents, to prevent accidental reactions.[11][13]

Step 4: Arranging for Disposal
  • Monitor Accumulation: Do not exceed the volume or time limits for satellite accumulation areas as defined by your institutional EHS policies (e.g., typically no more than 55 gallons, and containers must be removed within a specific timeframe once full or the accumulation date is reached).

  • Schedule a Pickup: Once the container is full or you have completed the project requiring the compound, contact your institution's EHS department to schedule a waste pickup. Follow their specific procedures for transport to the central accumulation facility.[11][14]

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to mitigate exposure and prevent environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure the area and prevent entry by unprotected personnel.[5]

  • Don Appropriate PPE: At a minimum, wear a lab coat, nitrile gloves, and safety goggles. For larger spills, a respirator may be necessary.[5]

  • Contain and Absorb:

    • For a solid spill , carefully sweep or vacuum the material using a vacuum equipped with a HEPA filter. Avoid creating dust. Place the collected material into a sealed container and label it as hazardous waste.[15]

    • For a liquid spill , cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[7] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Dispose: Once absorbed, carefully scoop the material into a suitable container.[2]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water, or as recommended by your safety protocol), and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, regardless of the spill's size.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate waste.

G Disposal Workflow for Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate A Waste Generated B Is waste solid or liquid? A->B C Solid Waste Stream (Neat compound, contaminated consumables) B->C Solid D Liquid Waste Stream (Reaction mixtures, solutions) B->D Liquid E Select dedicated HALOGENATED Solid Waste Container C->E F Select dedicated HALOGENATED Liquid Waste Container D->F G Affix Hazardous Waste Label (Complete all fields) E->G F->G H Place waste in container. Keep container closed. G->H I Store in designated Satellite Accumulation Area (Secondary Containment) H->I J Is container full or project complete? I->J K Contact EHS for Waste Pickup J->K Yes L Continue accumulation J->L No L->H

Caption: Decision workflow for compliant waste segregation and disposal.

References

  • NextSDS. (n.d.). methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation.
  • CDN Isotopes. (n.d.). Safety Data Sheet.
  • ChemScene. (2026, January 5). Safety Data Sheet.
  • NextSDS. (n.d.). methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate. Retrieved from [Link]

  • Combi-Blocks. (2026, March 6). Safety Data Sheet.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet.
  • U.S. Government Publishing Office. (n.d.). eCFR — Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1989, August). Alternative Control Technology Document: Halogenated Solvent Cleaners. Retrieved from [Link]

  • California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine. Retrieved from an EPA fact sheet on organobromine production wastes.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from an EPA document listing hazardous waste codes.
  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Chemical Compatibility Chart.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate

As a Senior Application Scientist, I recognize that the safe handling of specialized heterocyclic building blocks is foundational to successful drug discovery and chemical synthesis. Methyl 4-bromo-1H-pyrrolo[2,3-b]pyrid...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the safe handling of specialized heterocyclic building blocks is foundational to successful drug discovery and chemical synthesis. Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS: 1159982-21-4)[1] is a highly valuable intermediate, particularly in cross-coupling reactions targeting kinase inhibitors. However, its specific molecular architecture imparts distinct toxicological and physical hazards that require rigorous operational control.

This guide provides a causality-driven, self-validating operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Section 1: Molecular Causality and Hazard Profiling

To design an effective safety protocol, we must first understand why this molecule is hazardous. The bromo-substitution at the C4 position creates a highly electrophilic center, while the lipophilic 7-azaindole core facilitates rapid permeation through biological membranes. The methyl ester at the C2 position further increases the molecule's lipophilicity compared to its free acid counterpart, enhancing its dermal absorption potential.

Consequently, the compound is classified under the Globally Harmonized System (GHS) as a Category 4 Acute Toxin and a mucosal irritant[1]. Furthermore, as a fine crystalline powder, it poses a significant static cling and aerosolization risk, which can lead to Specific Target Organ Toxicity - Single Exposure (STOT SE 3) via respiratory tract irritation[1].

Table 1: Quantitative Hazard and Physicochemical Profile

Property / HazardValue / ClassificationCausality / Impact
CAS Number 1159982-21-4[1]Unique identifier for safety tracking and inventory control.
Molecular Weight 255.07 g/mol [2]Determines stoichiometric calculations and scale of exposure.
Acute Toxicity Category 4 (H302, H312, H332)[1]Lipophilic pyrrolo-pyridine core facilitates systemic absorption.
Skin/Eye Irritation Category 2/2A (H315, H319)[1]Electrophilic bromo-group reacts with mucosal proteins.
STOT SE Category 3 (H336)[1]Inhalation of aerosolized dust causes central nervous system/respiratory depression.

Section 2: Personal Protective Equipment (PPE) Architecture

Compliance with[3] requires that PPE selection be directly mapped to the hazard assessment. Because Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate poses both particulate inhalation and dermal absorption risks, standard laboratory attire is insufficient for preparative-scale operations.

Table 2: Scale-Dependent PPE Matrix

PPE CategoryAnalytical Scale (< 100 mg)Preparative Scale (> 100 mg to Bulk)Justification (29 CFR 1910.132)
Eye Protection ANSI Z87.1 Safety Glasses with side shieldsANSI Z87.1 Chemical Splash GogglesPrevents micro-dust ocular deposition and solvent splash during dissolution.
Hand Protection Single layer Nitrile (4 mil)Double-gloved Nitrile (8 mil outer)Prevents dermal absorption (H312). Outer glove discarded immediately if contaminated.
Body Protection Standard cotton lab coatTyvek® sleeves or impermeable apronMitigates static cling of fine toxic powders to woven clothing fibers.
Respiratory Chemical Fume Hood (Face velocity 80-100 fpm)Fume Hood + N95/P100 Respirator (if handled open)Controls inhalation hazard (H332, H336) from aerosolized particulates.

Section 3: Self-Validating Operational Methodologies

A protocol is only as strong as its verification steps. The following step-by-step methodology incorporates self-validation to ensure containment integrity before, during, and after handling, adhering to the standard guidelines set forth in [4].

Protocol: Safe Dispensing and Reaction Setup

  • Pre-Operation Validation :

    • Action: Verify chemical fume hood face velocity.

    • Validation Check: Ensure the digital monitor reads between 80–100 feet per minute (fpm). Tape a small piece of tissue to the sash bottom; it must pull inward steadily.

  • PPE Donning & Static Mitigation :

    • Action: Don double nitrile gloves. Wipe the exterior of the gloves and the weighing spatula with a static-dissipative cloth.

    • Causality: The powder's electrostatic properties can cause it to "jump" from the spatula, contaminating the balance area and increasing inhalation risk.

  • Dispensing :

    • Action: Place a pre-tared, sealable reaction vial onto the analytical balance inside the fume hood. Transfer the solid using a V-shaped anti-static spatula.

    • Validation Check: Cap the vial before removing it from the balance enclosure to ensure zero dust escapes into the broader hood environment.

  • Dissolution :

    • Action: Introduce the reaction solvent (e.g., DMF or DMSO) via syringe through a septum cap, rather than opening the vial.

    • Causality: Solvents like DMSO dramatically increase the dermal permeability of the dissolved azaindole. Maintaining a closed system prevents accidental splashing of the highly toxic solution.

Section 4: Operational Workflow Diagram

G A Methyl 4-bromo-1H-pyrrolo[2,3-b] pyridine-2-carboxylate (Solid Powder) B Hazard Assessment & PPE Selection A->B Pre-handling C Primary Containment (Chemical Fume Hood) B->C Don PPE D Weighing & Transfer (Anti-static tools) C->D Draft > 0.5 m/s E Reaction / Dissolution (Closed System) D->E Minimize dust F Decontamination (Solvent Wipe) E->F Post-reaction G Hazardous Waste Disposal E->G Liquid effluent F->G Solid waste

Figure 1: Workflow and exposure control strategy for handling azaindole derivatives.

Section 5: Spill Response and EPA-Compliant Disposal Plan

In the event of a spill, sweeping the powder will aerosolize the toxin. Instead, the spill must be managed using wet-wiping techniques. Furthermore, because this compound contains a covalently bound halogen (bromine), its waste stream is heavily regulated under[5].

Protocol: Spill Decontamination

  • Containment : Immediately cover the spilled powder with absorbent paper towels.

  • Wetting : Gently pour a compatible solvent (e.g., ethanol or a 10% bleach solution) over the towels to dissolve and neutralize the powder without generating dust.

  • Collection : Wipe inward from the edges. Place all contaminated towels into a designated, sealable solid waste container.

Disposal Plan (40 CFR 262 Compliance)

  • Solid Waste : All contaminated gloves, spatulas, and spill cleanup materials must be placed in a rigid container specifically labeled "Hazardous Solid Waste - Halogenated Organics."

  • Liquid Waste : Reaction filtrates and mother liquors must be segregated into a dedicated "Halogenated Solvent Waste" carboy.

  • Causality: Mixing halogenated waste with non-halogenated streams can lead to highly exothermic reactions or the formation of restricted environmental pollutants (e.g., dioxins) during commercial incineration. Ensure secondary containment is used for all waste accumulation areas.

References

  • NextSDS. "Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate - Chemical Substance Information." NextSDS Substance Database. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements." eCFR. URL:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011. URL:[Link]

  • Environmental Protection Agency (EPA). "40 CFR 262 - Standards Applicable to Generators of Hazardous Waste." GovInfo. URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate
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